Dihydroxybergamottin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-INMULRNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CC[C@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264234-05-1 | |
| Record name | Dihydroxybergamottin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264234051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIHYDROXYBERGAMOTTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2O194AWTV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydroxybergamottin's Mechanism of Action on CYP3A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxybergamottin (DHB), a furanocoumarin predominantly found in grapefruit juice, is a significant inhibitor of Cytochrome P450 3A4 (CYP3A4), the most abundant human drug-metabolizing enzyme. This interaction is of profound interest in drug development and clinical pharmacology due to its potential to cause significant drug-drug interactions, leading to altered pharmacokinetics and potential toxicity of CYP3A4 substrates. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning DHB's inhibitory action on CYP3A4, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Introduction
Cytochrome P450 3A4, primarily located in the liver and small intestine, is responsible for the metabolism of approximately 50% of currently marketed drugs.[1] Inhibition of this enzyme can lead to elevated plasma concentrations of co-administered drugs, potentially resulting in adverse effects.[2] Furanocoumarins, a class of organic compounds found in various plants, are known inhibitors of CYP enzymes.[3][4] Among these, 6',7'-dihydroxybergamottin (DHB) has been identified as a major contributor to the "grapefruit juice effect," a phenomenon characterized by the increased oral bioavailability of many drugs.[5][6][7] Understanding the precise mechanism of DHB-mediated CYP3A4 inhibition is crucial for predicting and mitigating clinically relevant drug interactions.
Dual Inhibitory Mechanism of this compound
This compound exhibits a dual mechanism of action on CYP3A4, acting as both a reversible competitive inhibitor and a mechanism-based inactivator.[3][8]
-
Reversible Inhibition: DHB can directly bind to the active site of CYP3A4, competing with other substrates for binding. This interaction is transient and can be overcome by increasing the substrate concentration.
-
Mechanism-Based Inactivation (MBI): This is the more clinically significant and enduring form of inhibition.[1] It involves the CYP3A4-catalyzed metabolic activation of DHB into a reactive intermediate.[9] This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[10][11] This process is time- and NADPH-dependent.[9][12]
Quantitative Analysis of CYP3A4 Inhibition by this compound
The potency of DHB as a CYP3A4 inhibitor has been quantified in numerous studies using various in vitro systems. The key parameters include the half-maximal inhibitory concentration (IC50), the reversible inhibition constant (Ki), the maximal rate of inactivation (k_inact), and the concentration required for half-maximal inactivation (K_I).
| Parameter | Value | Experimental System | Substrate Probe | Reference |
| IC50 | ~1 µM | Caco-2 cells | Midazolam | [5] |
| 25 µM | Rat liver microsomes | Testosterone | [13][14] | |
| 2-23 µM | Not specified | Not specified | [9] | |
| Ki (reversible) | ~0.8 µM | Human intestinal microsomes | Testosterone & Midazolam | [8] |
| K_I (mechanism-based) | ~3 µM | Human intestinal microsomes | Testosterone & Midazolam | [8] |
| 59 µM | Reconstituted CYP3A4 | Not specified | [12] | |
| k_inact | 0.3-0.4 min⁻¹ | Human intestinal microsomes | Testosterone & Midazolam | [8] |
| 0.16 min⁻¹ | Reconstituted CYP3A4 | Not specified | [12] |
Table 1: Quantitative Inhibition Parameters of this compound on CYP3A4. This table summarizes the key kinetic parameters reported for the inhibition of CYP3A4 by DHB across different experimental setups.
Molecular Mechanism of Inactivation
The mechanism-based inactivation of CYP3A4 by DHB proceeds through a series of steps involving the furan moiety of the molecule.
-
Binding: DHB binds to the active site of CYP3A4.[9]
-
Metabolic Activation: The furan ring of DHB is bioactivated by CYP3A4 in an NADPH-dependent process.[9][12] This is thought to proceed via epoxidation of the furan ring, leading to the formation of a reactive γ-ketoenal intermediate.[15]
-
Covalent Adduction: The reactive intermediate forms a covalent bond with a nucleophilic residue within the CYP3A4 active site.[10] Studies have identified Glutamine 273 (Gln273) as the specific amino acid residue that is covalently modified.[10][16]
-
Enzyme Inactivation: This covalent modification leads to a conformational change in the enzyme, rendering it catalytically inactive.[11] The inactivated enzyme is subsequently targeted for degradation.[5]
Signaling Pathway and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships in the mechanism-based inhibition of CYP3A4 by DHB.
Caption: Mechanism of DHB-mediated CYP3A4 inhibition.
Experimental Protocols
The investigation of DHB's inhibitory effect on CYP3A4 typically involves a series of in vitro assays. Below are generalized protocols for key experiments.
CYP3A4 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the IC50 value of DHB using human liver microsomes.
References
- 1. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grapefruit - Wikipedia [en.wikipedia.org]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the Residue in Human CYP3A4 That Is Covalently Modified by Bergamottin and the Reactive Intermediate That Contributes to the Grapefruit Juice Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.flvc.org [journals.flvc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Dihydroxybergamottin: Structure and Chemical Properties
This guide provides a comprehensive overview of the structure, chemical properties, and biological activities of this compound (DHB), a naturally occurring furanocoumarin of significant interest in the field of drug metabolism and development.
Chemical Structure and Identification
This compound (DHB) is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Its chemical structure consists of a psoralen core substituted with a dihydroxylated geranyl chain.
IUPAC Name: 4-[(2E)-6,7-dihydroxy-3,7-dimethyloct-2-en-1-yl]oxy-7H-furo[3,2-g]chromen-7-one[1]
Chemical Formula: C₂₁H₂₄O₆[1][2]
Structure:

Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in biological systems and for the design of analytical and formulation strategies.
| Property | Value | Source |
| Molecular Weight | 372.41 g/mol | [2][3] |
| Appearance | White to light beige solid | [3] |
| Melting Point | 105 °C | [4] |
| Boiling Point (Predicted) | 578.2 ± 50.0 °C | [5] |
| Solubility | ||
| Ethanol | Soluble (~10 mg/mL) | [1][6][7] |
| Methanol | Soluble | [3] |
| DMSO | Soluble (~30 mg/mL) | [1][6][7] |
| DMF | Soluble (~30 mg/mL) | [1][6][7] |
| Water | Sparingly soluble | [1][6] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [5][8] |
| XLogP3-AA (Computed) | 3.4 | [1][9] |
| Hydrogen Bond Donor Count (Computed) | 2 | [1] |
| Hydrogen Bond Acceptor Count (Computed) | 6 | [1] |
Biological Activity: Inhibition of Cytochrome P450 3A4
This compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a critical enzyme involved in the metabolism of a wide range of xenobiotics, including many therapeutic drugs.[4][10] This inhibition is a primary contributor to the "grapefruit juice effect," where the co-ingestion of grapefruit juice can significantly alter the pharmacokinetics of CYP3A4-metabolized drugs.[2][11]
| Parameter | Value | Condition | Source |
| IC₅₀ (CYP3A4) | ~1-2 µM | Human CYP3A4 cDNA expression system | [5] |
| IC₅₀ (CYP3A4) | 25 µM | Testosterone 6β-hydroxylation in rat liver microsomes | [4][7] |
| IC₅₀ (CYP1B1) | 7.17 µM | [4] |
The inhibitory mechanism of DHB on CYP3A4 is characterized as mechanism-based inactivation.[12] This implies that DHB is metabolized by CYP3A4 to a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[13]
Experimental Protocols
Isolation of this compound from Grapefruit Juice
A common method for the isolation of DHB from grapefruit juice involves solvent extraction followed by chromatographic purification.[4][7]
Protocol:
-
Extraction: Grapefruit juice is extracted with an organic solvent such as methylene chloride.[4][7] This partitions the furanocoumarins, including DHB, into the organic phase.
-
Chromatography: The resulting organic extract is concentrated and subjected to chromatographic separation.
-
Thin-Layer Chromatography (TLC): The extract can be initially purified using TLC on silica gel plates. A common solvent system is hexane:acetone (6:4), under which DHB has an Rf of approximately 0.35.[5] A subsequent TLC purification can be performed with methylene chloride:acetone (3:2), yielding an Rf of 0.6.[5]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, the extract or TLC-purified fractions are subjected to HPLC. A typical HPLC analysis involves a C18 column with a mobile phase gradient.
-
-
Identification: The isolated compound is identified and characterized using spectroscopic methods.
-
Crystallization: The purified DHB can be crystallized from a hexane:ethyl acetate mixture to obtain a solid form.[5]
Chemical Synthesis of this compound
An efficient synthesis of DHB has been reported, starting from the commercially available furanocoumarin, bergapten.[5]
Protocol Outline:
-
Demethylation of Bergapten: Bergapten is demethylated to produce the phenolic derivative, bergaptol.[5]
-
Geranylation of Bergaptol: Bergaptol undergoes geranylation under phase transfer conditions using geranyl bromide, benzyl tributylammonium bromide, and NaOH to yield bergamottin.[5]
-
Epoxidation of Bergamottin: Bergamottin is then epoxidized.
-
Hydrolysis of the Epoxide: The resulting epoxide is hydrolyzed to form the diol, yielding this compound.
Assay for CYP3A4 Inhibition
The inhibitory effect of DHB on CYP3A4 activity can be assessed using in vitro assays with liver microsomes or recombinant CYP3A4.[4][7]
Protocol:
-
Incubation: Human liver microsomes or recombinant CYP3A4 are incubated with a known CYP3A4 substrate (e.g., testosterone or midazolam) in the presence of varying concentrations of DHB.[5][7]
-
Metabolite Quantification: The formation of the specific metabolite (e.g., 6β-hydroxytestosterone or 1'-hydroxymidazolam) is quantified using methods like HPLC or LC-MS/MS.
-
IC₅₀ Determination: The concentration of DHB that causes 50% inhibition of metabolite formation (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the DHB concentration.
-
Mechanism-Based Inactivation: To confirm mechanism-based inactivation, the enzyme is pre-incubated with DHB and NADPH for a specific time before the addition of the substrate.[6] A time- and concentration-dependent loss of enzyme activity that is dependent on the presence of NADPH is indicative of mechanism-based inactivation.[5]
Visualizations
Biosynthetic Pathway of this compound
The following diagram illustrates the biosynthetic pathway of this compound in citrus plants, starting from the precursor umbelliferone.
Caption: Biosynthesis of this compound from Phenylalanine.
Mechanism of CYP3A4 Inhibition by this compound
This workflow outlines the mechanism-based inactivation of CYP3A4 by this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. 6′,7′-Dihydroxybergamottin – Wikipedia [de.wikipedia.org]
- 5. 6',7'-DihydroxybergaMottin CAS#: 264234-05-1 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434) [hmdb.ca]
- 11. 6',7'-Dihydroxybergamottin - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification of the residue in human CYP3A4 that is covalently modified by bergamottin and the reactive intermediate that contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Dihydroxybergamottin in Citrus: A Technical Guide for Researchers
An In-depth Examination of the Enzymatic Pathway, Quantitative Distribution, and Experimental Methodologies Relevant to Drug Development
Introduction
Dihydroxybergamottin, a furanocoumarin predominantly found in citrus species, has garnered significant attention from the scientific and pharmaceutical communities. This interest stems from its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of a large proportion of clinically used drugs. This inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects. Conversely, this inhibitory property also presents therapeutic opportunities, such as enhancing the bioavailability of certain drugs. This technical guide provides a comprehensive overview of the biosynthesis of this compound in citrus, tailored for researchers, scientists, and drug development professionals. It delves into the enzymatic pathway, presents quantitative data on its distribution, and outlines key experimental protocols for its study.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step enzymatic process that originates from the phenylpropanoid pathway. The core structure is derived from the amino acid phenylalanine, which undergoes a series of transformations to yield the furanocoumarin backbone. This is then further modified through prenylation, hydroxylation, and methylation to produce a variety of furanocoumarins, including bergamottin and its hydroxylated derivative, this compound.
The pathway can be broadly divided into the following stages:
-
Formation of the Coumarin Nucleus: The pathway initiates with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to p-coumaric acid. A series of subsequent reactions, including ortho-hydroxylation and lactonization, leads to the formation of umbelliferone, the central precursor for all linear furanocoumarins in citrus.[1][2]
-
Prenylation of Umbelliferone: Umbelliferone is then prenylated at the C6 position by a prenyltransferase enzyme, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form demethylsuberosin.[3]
-
Formation of the Furan Ring (Psoralen Biosynthesis): Demethylsuberosin undergoes a CYP450-mediated cyclization to form (+)-marmesin.[3] Subsequently, another cytochrome P450 monooxygenase, psoralen synthase, catalyzes the cleavage of the hydroxyisopropyl group from marmesin to yield psoralen, the parent linear furanocoumarin.[3][4]
-
Hydroxylation and Methylation to form Bergapten: Psoralen is then hydroxylated at the 5-position to form bergaptol.[3] This is followed by methylation of the hydroxyl group by an S-adenosyl methionine (SAM)-dependent O-methyltransferase to produce bergapten (5-methoxypsoralen).[3][5]
-
Geranylation to form Bergamottin: The final step in bergamottin biosynthesis is the attachment of a geranyl pyrophosphate (GPP) group to the C5-methoxy group of bergapten, a reaction catalyzed by a geranyltransferase.[3]
-
Hydroxylation to form this compound: Bergamottin is then hydroxylated at the 6' and 7' positions of the geranyl side chain to yield 6',7'-dihydroxybergamottin. This reaction is catalyzed by a cytochrome P450 enzyme.[6]
Quantitative Data on Bergamottin and this compound in Citrus
The concentration of bergamottin and this compound varies significantly among different citrus species, cultivars, and even within different tissues of the fruit. The flavedo (the outer colored part of the peel) generally contains the highest concentrations of these compounds.
Table 1: Bergamottin Content in Different Tissues of Eight Citrus Cultivars (µg/g Dry Weight) [7]
| Cultivar | Flavedo | Albedo | Segment Membrane | Juice Sacs |
| Citrus grandis (L.) Osbeck cv. Yongjiazaoxiangyou (YJZXY) | 666.54 ± 25.13 | 15.21 ± 1.02 | 45.32 ± 3.11 | 2.34 ± 0.15 |
| Citrus grandis (L.) Osbeck cv. Guanxiximi you (GXXMY) | 452.31 ± 18.54 | 10.54 ± 0.87 | 33.12 ± 2.54 | 1.87 ± 0.11 |
| Citrus paradisi Macf. cv. Red grapefruit (Hongxiyou) | 398.76 ± 15.43 | 8.76 ± 0.65 | 28.76 ± 2.13 | 144.24 ± 9.87 |
| Citrus sinensis (L.) Osbeck cv. Valencia orange (Wancheng) | 12.34 ± 0.98 | ND | 1.23 ± 0.09 | ND |
| Citrus limon (L.) Burm. f. cv. Eureka lemon (Youlike) | 25.67 ± 1.87 | ND | 3.45 ± 0.21 | ND |
| Citrus reticulata Blanco cv. Ponkan (Ponkan) | 5.43 ± 0.43 | ND | 0.54 ± 0.04 | ND |
| Citrus aurantium L. cv. Daidaihua (Daidaihua) | 87.65 ± 5.43 | 2.34 ± 0.18 | 10.98 ± 0.87 | 0.98 ± 0.07 |
| Fortunella margarita (Lour.) Swingle cv. Kumquat (Jinguanju) | 1.23 ± 0.11 | ND | ND | ND |
| ND: Not Detected |
Table 2: Inhibition of Human Cytochrome P450 Enzymes by Bergamottin and 6',7'-Dihydroxybergamottin
| Compound | Enzyme | Inhibition Parameter | Value | Reference |
| Bergamottin | CYP3A4 | kinact | 0.3 min-1 | [5] |
| Bergamottin | CYP3A4 | KI | 7.7 µM | [5] |
| 6',7'-Dihydroxybergamottin | CYP3A4 | IC50 | 1-2 µM | [1] |
| Bergamottin | CYP2B6 | kinact | 0.09 min-1 | [6] |
| Bergamottin | CYP2B6 | KI | 5 µM | [6] |
| Bergamottin | CYP3A5 | kinact | 0.045 min-1 | [6] |
| Bergamottin | CYP3A5 | KI | 20 µM | [6] |
Experimental Protocols
Heterologous Expression and Functional Characterization of Citrus Cytochrome P450 Enzymes in Yeast
This protocol describes a general workflow for expressing and characterizing citrus P450 enzymes, such as psoralen synthase or bergamottin 6',7'-hydroxylase, in Saccharomyces cerevisiae.
1. Gene Cloning and Plasmid Construction:
-
Isolate total RNA from the target citrus tissue (e.g., flavedo).
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the full-length open reading frame of the candidate P450 gene using gene-specific primers.
-
Clone the PCR product into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).
2. Yeast Transformation:
-
Transform the expression plasmid into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana NADPH-P450 reductase).[3]
-
Select for transformed colonies on appropriate selection media.
3. Microsome Preparation:
-
Grow a starter culture of the transformed yeast in selective medium with glucose.
-
Inoculate a larger culture in the same medium and grow to mid-log phase.
-
Induce protein expression by transferring the cells to a medium containing galactose.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an extraction buffer and lyse the cells using glass beads.
-
Centrifuge the lysate to remove cell debris.
-
Pellet the microsomal fraction by ultracentrifugation.
-
Resuspend the microsomes in a storage buffer.
4. Enzymatic Assay:
-
Set up the reaction mixture containing the microsomal preparation, NADPH, and the substrate (e.g., (+)-marmesin for psoralen synthase, or bergamottin for bergamottin 6',7'-hydroxylase) in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the products with the organic solvent.
-
Analyze the products by HPLC or LC-MS.
Enzymatic Assay for O-Methyltransferase Activity
This protocol provides a general method for assaying the activity of O-methyltransferases, such as bergaptol O-methyltransferase.
1. Enzyme Preparation:
-
The O-methyltransferase can be heterologously expressed in E. coli or yeast and purified, or a crude protein extract from citrus tissue can be used.
2. Reaction Mixture:
-
Prepare a reaction mixture containing the enzyme preparation, the substrate (e.g., bergaptol), S-adenosyl-L-methionine (SAM) as the methyl donor, and a suitable buffer (e.g., Tris-HCl).
3. Incubation:
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
4. Reaction Termination and Product Analysis:
-
Stop the reaction, for example, by adding acid.
-
The formation of the methylated product (bergapten) can be quantified by HPLC.
-
Alternatively, a coupled enzymatic assay can be used where the formation of S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, is measured.[8][9]
Conclusion
The biosynthesis of this compound in citrus is a complex pathway involving a series of enzymatic reactions catalyzed by enzymes from different families, most notably cytochrome P450s and O-methyltransferases. The concentration of this pharmacologically important compound is highly variable across different citrus species and tissues, with the highest levels typically found in the peel. Understanding this pathway and the factors that regulate it is crucial for both ensuring the safety of citrus consumption with certain medications and for harnessing the therapeutic potential of these natural compounds. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the enzymes involved in this compound biosynthesis and to accurately quantify its presence in citrus products. Further research is needed to fully characterize all the enzymes in this pathway specifically from citrus species and to elucidate the regulatory mechanisms that control their expression. This knowledge will be invaluable for the development of new citrus varieties with tailored furanocoumarin profiles and for the rational design of drugs with improved oral bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterizing cytochrome P450 enzymes involved in plant apocarotenoid metabolism by using an engineered yeast system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana [frontiersin.org]
- 5. scispace.com [scispace.com]
- 6. The grapefruit juice effect is not limited to cytochrome P450 (P450) 3A4: evidence for bergamottin-dependent inactivation, heme destruction, and covalent binding to protein in P450s 2B6 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
The Role of Dihydroxybergamottin in Grapefruit-Drug Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grapefruit juice is widely recognized for its potential to cause significant drug interactions, primarily by inhibiting the activity of the cytochrome P450 3A4 (CYP3A4) enzyme in the small intestine. This interaction can lead to elevated plasma concentrations of numerous orally administered drugs, increasing the risk of adverse effects. Among the various compounds present in grapefruit, the furanocoumarin 6',7'-dihydroxybergamottin (DHB) has been identified as a principal contributor to this phenomenon. This technical guide provides an in-depth analysis of the role of DHB in grapefruit-drug interactions, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with food-drug interactions.
Introduction
The "grapefruit juice effect" was first discovered serendipitously and has since become a classic example of a food-drug interaction.[1] The primary mechanism underlying this interaction is the inhibition of intestinal CYP3A4, a key enzyme responsible for the presystemic metabolism of a wide range of drugs.[1][2][3] This inhibition leads to a reduction in the first-pass metabolism of co-administered drugs, resulting in increased oral bioavailability and potentially toxic plasma concentrations.[1][4]
Several furanocoumarins present in grapefruit juice have been implicated in this interaction, with bergamottin and its derivative, 6',7'-dihydroxybergamottin (DHB), being the most prominent.[5] DHB, in particular, has been shown to be a potent inhibitor of CYP3A4.[6] This guide focuses on the critical role of DHB, providing a detailed examination of its inhibitory mechanisms and the experimental approaches used to characterize its effects.
Mechanism of Action of Dihydroxybergamottin
This compound inhibits CYP3A4 through a dual mechanism, acting as both a reversible and a mechanism-based (irreversible) inhibitor.[7]
-
Reversible Inhibition: DHB can directly bind to the active site of the CYP3A4 enzyme, competing with substrate drugs for binding. This is a rapid and reversible process.
-
Mechanism-Based Inhibition (MBI): This is a more potent and prolonged form of inhibition. DHB is itself a substrate for CYP3A4. During its metabolism, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[7] The restoration of enzyme activity requires the synthesis of new enzyme, a process that can take a considerable amount of time.[1]
This dual mechanism of action makes DHB a particularly effective inhibitor of intestinal CYP3A4, contributing significantly to the magnitude and duration of the grapefruit juice effect.
Signaling Pathway of CYP3A4 Inhibition by this compound
The following diagram illustrates the mechanism-based inhibition of CYP3A4 by DHB.
Quantitative Data on this compound-Mediated CYP3A4 Inhibition
The inhibitory potency of DHB on CYP3A4 has been quantified in numerous in vitro studies. The following tables summarize key kinetic parameters, providing a basis for comparing its inhibitory potential under different experimental conditions.
Table 1: In Vitro Inhibition of CYP3A4 by this compound
| Experimental System | Substrate | Parameter | Value | Reference(s) |
| Human Intestinal Microsomes | Midazolam | Ki (reversible) | ~0.8 µM | [7] |
| Human Intestinal Microsomes | Testosterone | KI (mechanism-based) | ~3 µM | [7] |
| Human Intestinal Microsomes | Testosterone | kinact | 0.3-0.4 min-1 | [7] |
| Rat Liver Microsomes | Testosterone | IC50 | 25 µM | [6] |
| cDNA-expressed CYP3A4 | N/A | KI (mechanism-based) | ~10-fold lower than microsomes | [7] |
Table 2: In Vivo Pharmacokinetic Changes of Felodipine with Grapefruit Juice
| Study Population | Treatment | AUC Increase (fold) | Cmax Increase (fold) | Reference(s) |
| Healthy Volunteers | Single dose of grapefruit juice | 1.9 | 1.7 | [8] |
| Healthy Volunteers | Repeated grapefruit juice consumption | Varies | Varies | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DHB in grapefruit-drug interactions.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol describes a typical in vitro assay to determine the inhibitory effect of DHB on CYP3A4 activity using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
This compound (DHB)
-
CYP3A4 substrate (e.g., testosterone, midazolam)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DHB in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of DHB, CYP3A4 substrate, and NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
Pre-warm a suspension of human liver microsomes in potassium phosphate buffer at 37°C.
-
Add the CYP3A4 substrate and various concentrations of DHB (or vehicle control) to the microsomal suspension.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C with gentle shaking.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CYP3A4 activity at each DHB concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the DHB concentration and fitting the data to a suitable sigmoidal dose-response model.
-
Mechanism-Based Inhibition (MBI) Assay
This protocol is designed to determine the kinetic parameters (KI and kinact) of mechanism-based inhibition of CYP3A4 by DHB.
Procedure:
-
Primary Incubation (Pre-incubation):
-
Incubate human liver microsomes with various concentrations of DHB in the presence of an NADPH regenerating system for different time points (e.g., 0, 5, 10, 15, 30 minutes) at 37°C.
-
-
Secondary Incubation (Activity Measurement):
-
At each time point, take an aliquot of the primary incubation mixture and dilute it significantly (e.g., 50 to 100-fold) into a secondary incubation mixture. This dilution effectively stops the inactivation process by reducing the concentration of DHB.
-
The secondary incubation mixture contains the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate for a short, fixed period to measure the remaining CYP3A4 activity.
-
-
Analysis and Data Interpretation:
-
Quantify the metabolite formation in the secondary incubations.
-
For each DHB concentration, plot the natural logarithm of the percentage of remaining CYP3A4 activity against the pre-incubation time. The slope of this line represents the observed inactivation rate constant (kobs).
-
Plot the kobs values against the corresponding DHB concentrations. Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate (kinact) and the concentration of inhibitor that produces half-maximal inactivation (KI).
-
Caco-2 Cell Permeability and Metabolism Assay
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that express CYP3A4 and P-glycoprotein, making them a valuable in vitro model for studying intestinal drug absorption and metabolism.
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation into a polarized monolayer.
-
-
Transport and Metabolism Study:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test drug (a known CYP3A4 substrate) with or without DHB to the apical (AP) or basolateral (BL) chamber.
-
At various time points, collect samples from the receiver chamber (BL for AP to BL transport, and AP for BL to AP transport).
-
Also, collect the cell lysate at the end of the experiment.
-
-
Analysis:
-
Quantify the parent drug and its metabolites in the collected samples and cell lysates using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to assess drug transport across the monolayer.
-
Determine the extent of drug metabolism by quantifying the formation of metabolites.
-
Evaluate the inhibitory effect of DHB on both drug transport and metabolism.
-
Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate the workflows for the in vitro CYP3A4 inhibition assay and the Caco-2 cell permeability assay.
Conclusion
This compound is a key contributor to the clinically significant drug interactions observed with grapefruit juice. Its potent, dual-mechanism inhibition of intestinal CYP3A4 can substantially alter the pharmacokinetics of a wide range of orally administered drugs. A thorough understanding of the mechanisms of DHB-mediated drug interactions and the application of robust in vitro and in vivo experimental models are crucial for predicting and managing these risks in drug development and clinical practice. This technical guide provides a comprehensive overview of the current knowledge on DHB and serves as a practical resource for researchers in the field. Continued investigation into the complex interplay of furanocoumarins and other grapefruit constituents will further refine our ability to predict and prevent adverse food-drug interactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Isolation and characterization of human primary enterocytes from small intestine using a novel method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Isolation and characterization of human primary enterocytes from small intestine using a novel method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grapefruit juice-felodipine interaction: effect of naringin and 6',7'-dihydroxybergamottin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grapefruit juice-felodipine interaction: reproducibility and characterization with the extended release drug formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroxybergamottin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybergamottin (DHB) is a natural furanocoumarin predominantly found in grapefruit and is a key contributor to the well-known "grapefruit juice effect". This phenomenon involves the significant interaction of grapefruit juice with various orally administered drugs. DHB is a potent mechanism-based inhibitor of cytochrome P450 3A4 (CYP3A4), a crucial enzyme responsible for the metabolism of a wide range of xenobiotics, including approximately 50% of all prescribed drugs. The inhibition of intestinal CYP3A4 by DHB can lead to a substantial increase in the oral bioavailability of co-administered drugs, potentially causing adverse effects. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, along with detailed experimental protocols and its mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data related to the isolation and activity of this compound.
Table 1: Concentration and Yield of this compound in Grapefruit Juice
| Source Material | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |
| Grapefruit Juice | Methylene Chloride | HPLC | 38 µmol/L | [1] |
| Grapefruit Juice | Methylene Chloride | HPLC | 43 µmol/L | [1] |
| Grapefruit Juice | Not specified | Not specified | Approximately 5 mg/L | [2] |
Table 2: Inhibitory Activity of this compound against CYP3A4
| Assay System | Substrate | IC50 Value | Reference |
| Rat Liver Microsomes | 6β-hydroxytestosterone formation | 25 µM | [3][4] |
| Human CYP3A4 over-expressed HepG2 cells | Nifedipine oxidation | Concentration-dependent inhibition | [5] |
| Recombinant CYP3A4 | Midazolam 1'-hydroxylase activity | ~1 µM | [6] |
| Human Liver Microsomes | Not specified | Potent inhibitor | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and characterization of this compound from grapefruit juice.
Protocol 1: Extraction of this compound from Grapefruit Juice
Objective: To extract a crude mixture of furanocoumarins, including this compound, from grapefruit juice.
Materials:
-
Grapefruit juice (frozen concentrate or freshly squeezed)
-
Methylene chloride (CH₂Cl₂)
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Thaw frozen grapefruit juice concentrate or use fresh juice.
-
In a 1 L separatory funnel, combine 500 mL of grapefruit juice with 250 mL of methylene chloride.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic (bottom) layer containing the furanocoumarins will be a yellowish color.
-
Drain the lower methylene chloride layer into a clean flask.
-
Repeat the extraction of the aqueous layer with another 250 mL of methylene chloride.
-
Combine the methylene chloride extracts.
-
Concentrate the combined organic extracts to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting residue contains a crude mixture of furanocoumarins.
Protocol 2: Isolation of this compound by Thin-Layer Chromatography (TLC)
Objective: To isolate this compound from the crude extract.
Materials:
-
Crude furanocoumarin extract
-
Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)
-
Developing tank
-
Solvent system 1: Hexane:Acetone (6:4, v/v)
-
Solvent system 2: Methylene chloride:Acetone (3:2, v/v)
-
UV lamp (254 nm and 365 nm)
-
Scraping tool (e.g., spatula)
-
Ethyl acetate
-
Centrifuge and centrifuge tubes
-
Hexane
Procedure:
-
Dissolve the crude extract in a minimal amount of methylene chloride.
-
Apply the dissolved extract as a band onto the baseline of a silica gel TLC plate.
-
Develop the TLC plate in a developing tank saturated with the hexane:acetone (6:4) solvent system.
-
After development, visualize the plate under a UV lamp. This compound will appear as a UV-quenching spot. The reported Rf value for this compound in this system is approximately 0.35.[2]
-
Carefully scrape the silica gel corresponding to the this compound band into a centrifuge tube.
-
Add ethyl acetate to the tube, vortex thoroughly to extract the compound from the silica gel.
-
Centrifuge the tube and carefully collect the supernatant.
-
Repeat the extraction of the silica gel with ethyl acetate twice more.
-
Combine the ethyl acetate extracts and concentrate to dryness.
-
For further purification, re-dissolve the residue and apply it to another TLC plate.
-
Develop this plate using the methylene chloride:acetone (3:2) solvent system. The reported Rf value for this compound in this system is approximately 0.6.[2]
-
Repeat steps 5-9 to recover the purified this compound.
-
Crystallize the purified this compound from a hexane:ethyl acetate mixture.[2]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To analyze the purity of the isolated this compound and for preparative isolation.
Materials:
-
Isolated this compound
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: Acetonitrile and water
-
Filter for sample and solvents
Procedure (Analytical):
-
Prepare a standard solution of the isolated this compound in acetonitrile.
-
Filter the sample through a 0.45 µm filter before injection.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method with acetonitrile and water as the mobile phase. A typical gradient might be from 30% to 70% acetonitrile over 20 minutes.
-
Set the UV detector to monitor at a wavelength appropriate for furanocoumarins (e.g., 310 nm).
-
Inject the sample and record the chromatogram. This compound should appear as a single major peak. A retention time of 16 minutes has been reported in one study.[3][4]
Procedure (Preparative):
-
For preparative HPLC, use a larger dimension C18 column and a higher flow rate.
-
Inject a more concentrated solution of the partially purified this compound extract.
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent to obtain the highly purified compound.
Protocol 4: Structural Characterization by NMR and Mass Spectrometry
Objective: To confirm the chemical structure of the isolated compound as this compound.
Materials:
-
Purified this compound
-
NMR spectrometer
-
Mass spectrometer (e.g., ESI-MS)
-
Appropriate deuterated solvents for NMR (e.g., CDCl₃)
Procedure:
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum. The expected molecular weight for this compound (C₂₁H₂₄O₆) is 372 g/mol .[3][4] Look for the corresponding [M+H]⁺ or [M-H]⁻ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
The chemical shifts and coupling constants of the protons and carbons should be compared with published data for this compound to confirm its identity.
-
Visualizations
Biosynthetic Pathway of this compound
References
- 1. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound caproate as a potent and stable CYP3A4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroxybergamottin: A Furanocoumarin Inhibitor of Cytochrome P450 Enzymes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydroxybergamottin (DHB), a natural furanocoumarin predominantly found in grapefruit juice, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform. This enzyme is responsible for the metabolism of a significant proportion of clinically used drugs. Inhibition of CYP3A4 by DHB can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered therapeutic agents. This technical guide provides a comprehensive overview of DHB's inhibitory mechanisms, quantitative inhibitory data, and detailed experimental protocols for its characterization. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and mitigating the risks associated with DHB-mediated drug interactions.
Introduction
Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their photosensitizing effects and their ability to interact with drug-metabolizing enzymes. Among these, this compound (6',7'-dihydroxybergamottin) has been identified as a primary contributor to the "grapefruit juice effect," a phenomenon where the consumption of grapefruit or its juice alters the bioavailability of numerous oral medications.[1][2][3] This interaction is primarily due to the inhibition of intestinal CYP3A4.[4][5] Understanding the inhibitory profile of DHB is therefore critical for drug development and clinical pharmacology to avoid potential adverse drug events.
Mechanism of Inhibition
This compound acts as a mechanism-based inhibitor of CYP3A4.[1][6] This type of inhibition, also known as suicide inhibition, is characterized by its time- and NADPH-dependent nature.[7] The process involves the enzymatic bioactivation of DHB by CYP3A4 into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its irreversible inactivation.[5][7] The recovery of enzymatic activity requires the de novo synthesis of the CYP3A4 protein.[1]
The proposed mechanism involves the epoxidation of the furan ring of DHB.[7] This epoxide is a highly reactive electrophile that can form a covalent adduct with a nucleophilic residue within the active site of the CYP3A4 enzyme, thereby permanently inactivating it.
Signaling Pathway of Mechanism-Based Inhibition by this compound
References
- 1. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The In Vivo Pharmacokinetics of Dihydroxybergamottin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroxybergamottin (DHB), a natural furanocoumarin found in grapefruit juice, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), the most abundant metabolic enzyme in the human liver and intestine. This inhibition, particularly in the gut, is the primary cause of the "grapefruit juice effect," a significant drug interaction that can lead to increased oral bioavailability and potential toxicity of numerous medications. This guide provides a comprehensive overview of the in vivo pharmacokinetics of DHB, summarizing key data on its absorption, distribution, metabolism, and excretion (ADME). It also details experimental protocols for its study and visualizes key pathways and workflows to aid in understanding its complex behavior in a biological system. While direct, comprehensive pharmacokinetic studies on DHB are limited, this document synthesizes available data, including findings from physiologically based pharmacokinetic (PBPK) modeling, to offer a robust technical overview.
Introduction
6',7'-Dihydroxybergamottin is a furanocoumarin that plays a critical role in drug metabolism.[1][2][3][4] Its main mechanism of action is the mechanism-based inactivation of CYP3A4 enzymes, which are responsible for the metabolism of approximately 50% of marketed drugs.[5][6] This irreversible inhibition, predominantly in the small intestine, reduces the first-pass metabolism of co-administered drugs, leading to higher plasma concentrations and an increased risk of adverse effects.[5][6] Therefore, a thorough understanding of the pharmacokinetics of DHB is essential for drug development professionals to anticipate and manage potential drug-food interactions.
Pharmacokinetic Profile
The in vivo pharmacokinetic profile of this compound is characterized by its rapid absorption, extensive metabolism, and significant impact on intestinal enzymes.
Absorption
DHB is presumed to be well-absorbed from the intestines, a characteristic attributed to its moderate lipophilicity.[1] The primary site of action is the enterocytes lining the gut wall, where it exerts its potent inhibitory effect on CYP3A4.
Distribution
While specific tissue distribution studies for DHB are not extensively detailed in the available literature, its pronounced effect on intestinal CYP3A4 suggests significant localization in the gut wall. PBPK models for DHB often include parameters for its distribution into various body compartments, although these are typically estimated from in vitro data and general properties of furanocoumarins.
Metabolism
DHB undergoes extensive metabolic elimination.[1] It is a mechanism-based inactivator of CYP3A4, meaning the enzyme metabolizes DHB to a reactive intermediate which then covalently binds to and irreversibly inactivates the enzyme.[1] This process is a key feature of its prolonged inhibitory effect.
Excretion
Following its extensive metabolism, the resulting metabolites of DHB are cleared from the body. While specific studies detailing the excretion pathways are scarce, PBPK models for DHB typically incorporate passive glomerular filtration as a route of elimination for the parent compound and its metabolites.[1][6]
Quantitative Pharmacokinetic Data
Direct quantitative pharmacokinetic data for this compound from dedicated in vivo studies are not widely published. The following table summarizes representative pharmacokinetic parameters for a related furanocoumarin, bergamottin, and provides context from a PBPK model that includes DHB. This data should be interpreted with the understanding that it is derived from modeling and studies where DHB was a component of grapefruit juice rather than a standalone administered compound.
Table 1: Modeled and Related Pharmacokinetic Parameters of Furanocoumarins
| Parameter | Value (for Bergamottin) | Value (PBPK Model Prediction for DHB) | Unit | Source |
|---|---|---|---|---|
| Cmax (Maximum Plasma Concentration) | Not explicitly stated | Model-dependent | ng/mL | [1] |
| Tmax (Time to Cmax) | Not explicitly stated | Model-dependent | h | [1] |
| AUC (Area Under the Curve) | Not explicitly stated | Model-dependent | ng*h/mL | [1] |
| Half-life (t½) | Not explicitly stated | Model-dependent | h | [1] |
| Oral Bioavailability (F) | Poor | Not explicitly stated | % |[1] |
Experimental Protocols
Preclinical In Vivo Pharmacokinetic Study in Rats (Representative Protocol)
-
Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.
-
Dosing:
-
Intravenous (IV) Administration: A single dose (e.g., 2 mg/kg) of DHB dissolved in a suitable vehicle is administered via the tail vein to determine systemic clearance and volume of distribution.
-
Oral (PO) Administration: A single dose (e.g., 20 mg/kg) of DHB suspended in a vehicle like carboxymethyl cellulose is administered by oral gavage to assess absorption and oral bioavailability.
-
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalytical Method:
-
Sample Preparation: Plasma samples are prepared for analysis, often by protein precipitation with a solvent like acetonitrile.
-
Quantification: The concentration of DHB in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and specificity.
-
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Visualizations
Signaling Pathway: Mechanism-Based Inactivation of CYP3A4 by this compound
Caption: Metabolic activation of DHB leads to irreversible inactivation of CYP3A4.
Experimental Workflow: A Typical In Vivo Pharmacokinetic Study
Caption: Workflow of a preclinical pharmacokinetic study.
References
- 1. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 2. researchgate.net [researchgate.net]
- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 6. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroxybergamottin and Its Impact on Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroxybergamottin (DHB), a furanocoumarin predominantly found in grapefruit juice, is a significant inhibitor of drug metabolism. This technical guide provides an in-depth analysis of DHB's effects, with a primary focus on its interaction with cytochrome P450 3A4 (CYP3A4), the most critical enzyme in drug metabolism. This document summarizes key quantitative data on DHB's inhibitory potency, details common experimental protocols for its study, and visually represents its mechanism of action and relevant experimental workflows through diagrammatic representations. The information presented herein is intended to serve as a comprehensive resource for professionals in drug development and research, aiding in the prediction and mitigation of drug-herb interactions.
Introduction
6',7'-dihydroxybergamottin (DHB) is a natural furanocoumarin identified as a primary contributor to the "grapefruit juice effect," a phenomenon where the consumption of grapefruit juice alters the pharmacokinetics of various orally administered drugs. This interaction is of significant clinical concern as it can lead to increased drug bioavailability, elevated plasma concentrations, and a higher risk of adverse effects. The principal mechanism underlying this effect is the inhibition of intestinal and hepatic CYP3A4.[1] DHB acts as a mechanism-based inhibitor of CYP3A4, leading to irreversible inactivation of the enzyme.[2][3] Understanding the intricacies of DHB's interaction with drug-metabolizing enzymes is crucial for the safe and effective development and use of therapeutic agents.
Mechanism of Action: CYP3A4 Inhibition
DHB exerts its primary effect on drug metabolism through the potent inhibition of CYP3A4. This inhibition occurs via a mechanism-based or "suicide" inactivation process.[3] The furan ring of DHB is metabolized by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, rendering it catalytically inactive.[3] This irreversible inhibition results in a prolonged reduction of CYP3A4 activity, which can take several hours to days to be restored through the synthesis of new enzyme.
Signaling Pathway of CYP3A4 Inhibition by this compound
Caption: Mechanism of CYP3A4 inactivation by this compound.
Quantitative Data on this compound's Inhibitory Effects
The inhibitory potency of DHB has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its effects on CYP3A4 and the pharmacokinetics of selected drugs.
Table 1: In Vitro Inhibition of CYP3A4 by this compound
| Substrate | Experimental System | Inhibition Parameter | Value (µM) | Reference |
| Testosterone | Human Intestinal Microsomes | Ki (reversible) | ~0.8 | [2] |
| Midazolam | Human Intestinal Microsomes | Ki (reversible) | ~0.8 | [2] |
| Testosterone | Human Intestinal Microsomes | KI (mechanism-based) | ~3 | [2] |
| Midazolam | Human Intestinal Microsomes | KI (mechanism-based) | ~3 | [2] |
| Nifedipine | Human Liver Microsomes | IC50 | 2-23 | [3] |
| Triazolam | Dog Liver Microsomes | IC50 | 0.76 | [4] |
| - | Recombinant CYP3A4 | IC50 | 0.07 (for DHB caproate) | [5] |
Ki: Reversible inhibition constant; KI: Inactivation constant for mechanism-based inhibition; IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Mechanism-Based Inhibition Parameters of this compound for CYP3A4
| Substrate | Experimental System | kinact (min-1) | KI (µM) | Reference |
| Testosterone | Human Intestinal Microsomes | 0.3-0.4 | ~3 | [2] |
| Midazolam | Human Intestinal Microsomes | 0.3-0.4 | ~3 | [2] |
| Warfarin (for CYP2C9) | Human Liver Microsomes | 0.0638 | - | [6] |
kinact: Maximal rate of inactivation.
Table 3: In Vivo Effects of this compound (in Grapefruit Juice/Extract) on Drug Pharmacokinetics
| Drug | Dosage | Treatment | Change in AUC | Change in Cmax | Reference |
| Felodipine | 10 mg | Grapefruit Juice vs. Water | ~3-fold increase | ~3-fold increase | [7] |
| Felodipine | 10 mg | Seville Orange Juice vs. Common Orange Juice | 76% increase | - | [8] |
| Felodipine | 10 mg | Grapefruit Juice Serum vs. Orange Juice | 1.9-fold increase (median) | 1.7-fold increase (median) | [9] |
| Cyclosporine | 7.5 mg/kg | Grapefruit Juice vs. Water | 55% increase | 35% increase | [10] |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Interaction with P-glycoprotein (P-gp)
The effect of DHB on the efflux transporter P-glycoprotein (P-gp, also known as ABCB1) is less pronounced and subject to some conflicting reports. Some studies suggest that DHB is a weak inhibitor of P-gp, while others report no significant effect. This variability may be due to differences in experimental systems and concentrations of DHB used.
Table 4: In Vitro Inhibition of P-glycoprotein by this compound
| Substrate | Experimental System | Inhibition Parameter | Value (µM) | Reference |
| Talinolol | Caco-2 Cells | IC50 | 34 | [11] |
| Calcein-AM | L-MDR1 Cells | Ki | 519.6 | [12] |
| - | - | IC50 | >50 | [10] |
Experimental Protocols
Standardized experimental protocols are essential for accurately assessing the inhibitory potential of compounds like DHB. Below are outlines of commonly employed methods.
CYP3A4 Inhibition Assay in Human Liver Microsomes
This in vitro assay is a cornerstone for evaluating the inhibitory effect of a test compound on CYP3A4 activity.
Objective: To determine the IC50, Ki, and mechanism-based inhibition parameters (KI and kinact) of DHB.
Materials:
-
Pooled human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., testosterone, midazolam)
-
This compound (test inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubation (for mechanism-based inhibition):
-
Incubate HLMs with various concentrations of DHB and the NADPH regenerating system for different time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Incubation:
-
Initiate the reaction by adding the CYP3A4 substrate to the pre-incubation mixture (for mechanism-based inhibition) or to a mixture of HLMs, DHB, and buffer (for reversible inhibition).
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Preparation:
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
Determine IC50 values by plotting the percentage of inhibition against DHB concentration.
-
For mechanism-based inhibition, determine KI and kinact from the rates of inactivation at different DHB concentrations.
-
Caco-2 Cell Permeability Assay for P-glycoprotein Inhibition
This cell-based assay is used to evaluate the effect of a test compound on the transport of a known P-gp substrate across a monolayer of Caco-2 cells, which serves as a model for the intestinal epithelium.
Objective: To determine the IC50 of DHB for P-gp-mediated efflux.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and supplements
-
P-gp substrate (e.g., digoxin, rhodamine 123)
-
This compound (test inhibitor)
-
Hank's Balanced Salt Solution (HBSS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Perform a Lucifer yellow permeability assay to confirm tight junction formation.
-
-
Transport Experiment:
-
Wash the cell monolayers with HBSS.
-
Add the P-gp substrate with and without various concentrations of DHB to either the apical (A) or basolateral (B) chamber.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
-
Sample Collection:
-
Collect samples from the receiver chamber at specified time points.
-
-
Analysis:
-
Quantify the amount of P-gp substrate in the receiver chamber using a suitable analytical method (e.g., liquid scintillation counting for radiolabeled substrates, fluorescence for fluorescent substrates).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport.
-
Calculate the efflux ratio (Papp(B→A) / Papp(A→B)).
-
Determine the IC50 of DHB by plotting the inhibition of P-gp-mediated efflux against DHB concentration.
-
Visualizing Experimental Workflows
Workflow for In Vitro CYP3A4 Inhibition Assay
Caption: Workflow for assessing CYP3A4 inhibition by DHB in vitro.
Workflow for Caco-2 Permeability Assay
Caption: Workflow for Caco-2 cell permeability assay.
Conclusion
This compound is a potent mechanism-based inhibitor of CYP3A4, the primary enzyme responsible for the metabolism of a vast number of therapeutic drugs. Its presence in grapefruit juice is the main cause of the well-documented "grapefruit juice effect." The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to understand and predict the potential for drug interactions with DHB. While its effect on CYP3A4 is well-established, its interaction with other metabolic pathways, such as P-glycoprotein-mediated transport, requires further investigation for a complete understanding of its impact on drug disposition. The continued study of DHB and other furanocoumarins is essential for ensuring the safety and efficacy of oral drug therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound caproate as a potent and stable CYP3A4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Grapefruit-felodipine interaction: effect of unprocessed fruit and probable active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seville orange juice-felodipine interaction: comparison with dilute grapefruit juice and involvement of furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein [pubmed.ncbi.nlm.nih.gov]
- 11. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
Methodological & Application
Application Note: Quantitative Analysis of Dihydroxybergamottin and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxybergamottin (DHB) is a furanocoumarin found predominantly in grapefruit juice and is a potent inhibitor of cytochrome P450 3A4 (CYP3A4). This inhibition can lead to significant drug-drug interactions by altering the metabolism of various therapeutic agents.[1][2][3][4] The metabolic fate of DHB itself involves the formation of reactive intermediates that contribute to its mechanism-based inactivation of CYP3A4.[5] This application note provides a detailed protocol for the sensitive and selective quantification of this compound and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway
The metabolism of this compound is primarily mediated by CYP3A4, leading to the formation of a reactive epoxide intermediate. This epoxide can then be detoxified through conjugation with glutathione (GSH) or undergo rearrangement to form a γ-ketoenal.[5]
Caption: Metabolic pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of this compound and its metabolites.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 373.2 | 189.1 | 25 | Positive |
| This compound (Qualifier) | 373.2 | 203.1 | 20 | Positive |
| γ-Ketoenal | 389.2 | 205.1 | 22 | Positive |
| GSH Conjugate | 678.3 | 371.2 | 30 | Positive |
| Internal Standard (e.g., Ketoconazole) | 531.2 | 489.2 | 35 | Positive |
Table 2: Chromatographic and Quantitative Parameters
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | LOQ (ng/mL) |
| This compound | ~5.2 | 5 - 1000 | 5 |
| γ-Ketoenal | ~4.8 | 5 - 1000 | 5 |
| GSH Conjugate | ~3.5 | 10 - 1000 | 10 |
Experimental Protocols
Sample Preparation
a) Plasma Samples: Protein Precipitation
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b) Liver Microsomes: Incubation and Extraction
-
Prepare an incubation mixture containing human liver microsomes (0.2 mg/mL), this compound (1-50 µM), and phosphate buffer (pH 7.4) in a total volume of 190 µL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the protein.
-
Proceed with supernatant evaporation and reconstitution as described for plasma samples.
LC-MS/MS Analysis
a) Liquid Chromatography Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC CSH Fluoro-Phenyl (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 6.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.8 kV |
| Source Temperature | 125°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 400 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.
Caption: LC-MS/MS experimental workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its primary metabolites using LC-MS/MS. The described methods are sensitive, selective, and applicable to complex biological matrices, making them a valuable tool for researchers in pharmacology, drug metabolism, and toxicology.
References
- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QM/MM Study of the Metabolic Oxidation of 6',7'-Dihydroxybergamottin Catalyzed by Human CYP3A4: Preferential Formation of the γ-Ketoenal Product in Mechanism-Based Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 6',7'-dihydroxybergamottin for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6',7'-dihydroxybergamottin (DHB) is a naturally occurring furanocoumarin found in grapefruit and other citrus fruits. It is of significant interest to the research community, particularly in the fields of drug metabolism and oncology, due to its potent and mechanism-based inhibition of cytochrome P450 3A4 (CYP3A4)[1][2][3][4]. CYP3A4 is a critical enzyme responsible for the metabolism of a large proportion of clinically used drugs. Inhibition of this enzyme can lead to significant drug-drug interactions, altering the pharmacokinetics and bioavailability of co-administered therapeutic agents[5][6][7].
The primary application of synthetic DHB in research is to investigate these drug interactions, serving as a valuable tool for in vitro and in vivo studies of CYP3A4 inhibition[3][4]. By using synthesized, pure DHB, researchers can accurately determine its inhibitory constants and elucidate the precise mechanisms of interaction without confounding variables from other components present in grapefruit juice[1][8]. Furthermore, synthetic access to DHB allows for the generation of analogs to explore structure-activity relationships and develop more selective or potent CYP3A4 inhibitors[3].
This document provides detailed protocols for the chemical synthesis of 6',7'-dihydroxybergamottin, enabling researchers to produce this valuable compound for their studies. Two primary synthetic routes are described, starting from either bergamottin or the more commercially available bergapten. Additionally, quantitative data on its inhibitory activity and a diagram of its mechanism of action are provided to support its application in drug metabolism research.
Quantitative Data
The following tables summarize the key quantitative data related to the synthesis and biological activity of 6',7'-dihydroxybergamottin.
Table 1: Synthesis Yields
| Starting Material | Synthetic Step | Product | Yield (%) | Reference |
| Bergamottin | Epoxidation & Hydrolysis | 6',7'-dihydroxybergamottin | 16 (overall) | [3] |
| Bergamottin Epoxide | Acid-catalyzed Hydrolysis | 6',7'-dihydroxybergamottin | 70 | [1][3] |
| Bergapten | Demethylation & Side-chain addition | Bergamottin | Not Specified | [3] |
Table 2: In Vitro Inhibitory Activity against Cytochrome P450 3A4 (CYP3A4)
| Parameter | Value | Conditions | Reference |
| IC50 | 1-2 µM | Human CYP3A4 expressed in E. coli | [1][3] |
| IC50 | 25 µM | Rat liver microsomes | [1][3] |
| IC50 | 4.7 µM | Human liver microsomes (Midazolam α-hydroxylation) | [2] |
| IC50 (pre-incubation) | 0.31 µM | Human liver microsomes (Midazolam α-hydroxylation) | [2] |
Experimental Protocols
Two primary synthetic routes for 6',7'-dihydroxybergamottin are outlined below.
Protocol 1: Synthesis from Bergamottin
This two-step synthesis involves the epoxidation of the geranyl side chain of bergamottin, followed by the acid-catalyzed opening of the resulting epoxide.
Step 1: Epoxidation of Bergamottin
-
Objective: To synthesize 6',7'-epoxybergamottin from bergamottin.
-
Materials:
-
Bergamottin
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve bergamottin in dichloromethane.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Acid-Catalyzed Hydrolysis of 6',7'-epoxybergamottin
-
Objective: To synthesize 6',7'-dihydroxybergamottin from the corresponding epoxide. This procedure is reported to have a yield of 70%[1][3].
-
Materials:
-
6',7'-epoxybergamottin
-
Dioxane
-
3% Perchloric acid
-
Ethyl acetate
-
Hexane
-
-
Procedure:
-
Dissolve the purified epoxide from Step 1 in dioxane.
-
Add a 3% solution of perchloric acid in dioxane to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the reaction mixture.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude 6',7'-dihydroxybergamottin can be purified by crystallization from a hexane:ethyl acetate mixture[3].
-
Protocol 2: Synthesis from Bergapten
This route involves the demethylation of the more readily available bergapten to bergaptol, followed by the introduction of the geranyl side chain to form bergamottin, which is then converted to DHB as described in Protocol 1.
Step 1: Demethylation of Bergapten to Bergaptol
-
Objective: To synthesize bergaptol by removing the methyl group from bergapten.
-
Materials:
-
Bergapten
-
An appropriate demethylating agent (e.g., boron tribromide or pyridinium hydrochloride)
-
Anhydrous solvent (e.g., dichloromethane for BBr3)
-
-
Procedure (General):
-
Dissolve bergapten in a suitable anhydrous solvent under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., -78 °C for BBr3).
-
Slowly add the demethylating agent.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction carefully (e.g., with methanol or water).
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the resulting bergaptol by chromatography or crystallization. Note: The specific conditions for this step are detailed in the literature referenced in the patent[3].
-
Step 2: Synthesis of Bergamottin from Bergaptol
-
Objective: To introduce the geranyl side chain onto bergaptol.
-
Materials:
-
Bergaptol
-
Geranyl bromide
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., acetone or DMF)
-
-
Procedure (General - Williamson Ether Synthesis):
-
Dissolve bergaptol in the chosen solvent.
-
Add the base and geranyl bromide.
-
Heat the reaction mixture and monitor by TLC.
-
After completion, cool the reaction, filter off any solids, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water.
-
Dry, concentrate, and purify the crude bergamottin by column chromatography.
-
Step 3 & 4: Conversion of Bergamottin to 6',7'-dihydroxybergamottin
-
Follow the procedures outlined in Protocol 1, Steps 1 and 2.
Visualizations
Synthetic Workflow Diagrams
Caption: Synthesis of DHB from Bergamottin.
Caption: Synthesis of DHB from Bergapten.
Signaling Pathway Diagram
Caption: Mechanism-based inactivation of CYP3A4 by DHB.
References
- 1. Phytochemistry and Pharmacological Studies of Citrus macroptera: A Medicinal Plant Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Satkara (Citrus macroptera) Fruit Protects against Acetaminophen-Induced Hepatorenal Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Different effects of dihydropyridine calcium channel antagonists on CYP3A4 enzyme of human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Utilizing Caco-2 Cells for Dihydroxybergamottin Research
Introduction
The human colon adenocarcinoma cell line, Caco-2, serves as a cornerstone in preclinical drug development and nutraceutical research.[1][2][3] When cultured, these cells differentiate into a polarized monolayer of enterocytes, exhibiting morphological and functional similarities to the human small intestine epithelium, including the formation of tight junctions and the expression of various transporters and metabolic enzymes.[2][3] This makes the Caco-2 cell model an invaluable in vitro tool for investigating the oral absorption, metabolism, and intestinal transport of various compounds. Dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[4][5][6][7] Understanding the interaction between DHB and intestinal cells is crucial for predicting potential drug-food interactions. These application notes provide a comprehensive overview of the use of Caco-2 cells to study the effects of this compound.
Key Applications
-
CYP3A4 Inhibition Assays: Caco-2 cells, particularly when treated with 1α,25-dihydroxyvitamin D3 to induce CYP3A4 expression, are an excellent model to study the inhibitory effects of DHB on this crucial drug-metabolizing enzyme.[1][8] Researchers can quantify the extent and mechanism (reversible vs. mechanism-based) of CYP3A4 inhibition by DHB.[5]
-
P-glycoprotein (P-gp) Efflux Studies: Caco-2 cells express the efflux transporter P-glycoprotein (P-gp), which plays a significant role in limiting the oral bioavailability of many drugs.[9] This model can be used to investigate whether DHB inhibits or induces P-gp activity, thereby affecting the transport of P-gp substrates.[10][11][12]
-
Intestinal Permeability and Transport Studies: The polarized nature of Caco-2 monolayers allows for the assessment of the bidirectional transport of DHB across the intestinal barrier.[13][14] These studies help determine the absorptive and secretive transport characteristics of DHB.
-
Cytotoxicity Assessment: It is essential to determine the potential toxicity of DHB on intestinal cells. Standard cytotoxicity assays, such as the MTT assay, can be performed on Caco-2 cells to establish a safe concentration range for further mechanistic studies.[2][15]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in Caco-2 cells and related in vitro systems.
Table 1: Inhibition of CYP3A4 by this compound (DHB)
| Parameter | Value | Cell Line/System | Substrate | Reference |
| Maximal Inhibition | ≥85% | CYP3A4-expressing Caco-2 cells | Midazolam, Testosterone | [4] |
| Time to Maximal Inhibition | ~30 minutes | CYP3A4-expressing Caco-2 cells | Midazolam, Testosterone | [4] |
| CYP3A4 Protein Loss | 40-50% | CYP3A4-expressing Caco-2 cells | Not specified | [4] |
| Time-Averaged CYP3A4 Protein Loss | 43% | Modified Caco-2 cells | Not specified | [5][7] |
| IC50 | 0.45 µM | Human Liver Microsomes | Testosterone | [11] |
Table 2: Effects of this compound (DHB) on P-glycoprotein (P-gp) Substrate Transport in Caco-2 Cells
| P-gp Substrate | DHB Concentration | Effect on Transport | Reference |
| Vinblastine | Not specified | Increased steady-state uptake | [10][11] |
| Talinolol | IC50 = 34 µM | Inhibited P-gp mediated transport | [16] |
| Cyclosporine | Up to 50 µmol/L | Did not inhibit P-gp | [12] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.[15][17] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[15][17]
-
Seeding on Transwell® Inserts: For transport and permeability assays, seed Caco-2 cells onto polycarbonate filter inserts (e.g., 0.4 µm pore size) in 12- or 24-well plates at a density of 2.6 x 10^5 cells/cm².[17]
-
Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.[2] Change the culture medium every 2-3 days.[17]
-
Monolayer Integrity Assessment: Before each experiment, assess the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above 200 Ω·cm² are typically considered suitable for experiments.[17]
Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
-
Equipment: Use an epithelial volt-ohm meter (EVOM) with "chopstick" electrodes.[18][19]
-
Preparation: Equilibrate the culture plates to room temperature. Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).[19][20]
-
Measurement: Place the shorter electrode in the apical (upper) compartment and the longer electrode in the basolateral (lower) compartment, ensuring the shorter electrode does not touch the cell monolayer.[19]
-
Calculation: Record the resistance in ohms (Ω). To calculate the TEER in Ω·cm², subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and then multiply by the surface area of the insert.[17]
Protocol 3: Caco-2 Permeability Assay
-
Preparation: Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.[17]
-
Assay Initiation: Add the test compound (this compound) dissolved in transport buffer to the apical (A) or basolateral (B) compartment.
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[13]
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Analysis: Analyze the concentration of the compound in the samples using a suitable analytical method, such as LC-MS/MS.[13]
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
Protocol 4: MTT Cell Viability Assay
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a suitable density and allow them to attach overnight.[15]
-
Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24 hours).[15]
-
MTT Addition: Remove the treatment medium and add 50 µL of MTT reagent (0.5 mg/mL in serum-free medium) to each well.[15] Incubate for 4 hours at 37°C.[15]
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21] Cell viability is proportional to the absorbance.
Visualizations
References
- 1. Expression of enzymatically active CYP3A4 by Caco-2 cells grown on extracellular matrix-coated permeable supports in the presence of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound caproate as a potent and stable CYP3A4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation system for cell-permeable CYP3A4 inhibitory activity using 1α,25-dihydroxy-vitamin D3-induced intestinal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers Publishing Partnerships | Effect of Oregon grape root extracts on P-glycoprotein mediated transport in in vitro cell lines [frontierspartnerships.org]
- 10. Effect of furanocoumarin derivatives in grapefruit juice on the uptake of vinblastine by Caco-2 cells and on the activity of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of furanocoumarin derivatives in grapefruit juice on the uptake of vinblastine by Caco-2 cells and on the activity of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. mdpi.com [mdpi.com]
- 16. Grapefruit juice-drug interactions: Grapefruit juice and its components inhibit P-glycoprotein (ABCB1) mediated transport of talinolol in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Transepithelial Electrical Resistance (TEER) [ebrary.net]
- 20. youtube.com [youtube.com]
- 21. MTT assay protocol | Abcam [abcam.com]
Dihydroxybergamottin: A Tool for Investigating P-glycoprotein Function
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroxybergamottin (DHB) is a furanocoumarin found predominantly in grapefruit juice. It is a well-documented inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1][2][3] Beyond its effects on CYP3A4, DHB has also been investigated for its potential to inhibit P-glycoprotein (P-gp, also known as multidrug resistance protein 1 or MDR1), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux and multidrug resistance. The ability of DHB to modulate P-gp activity makes it a valuable tool for studying the function and impact of this important transporter in various experimental systems.
This document provides detailed application notes and protocols for utilizing this compound as a tool to study P-glycoprotein function.
This compound and P-glycoprotein Interaction
The interaction of this compound with P-glycoprotein appears to be complex and may be dependent on the experimental system and the specific P-gp substrate being used. Research has yielded conflicting results regarding the P-gp inhibitory potency of DHB.
One study investigating the transport of the P-gp substrate talinolol in Caco-2 cells reported that this compound inhibited P-gp with a half-maximal inhibitory concentration (IC50) of 34 µM.[4] In contrast, another study examining the disposition of cyclosporine, also a P-gp substrate, found that this compound did not inhibit P-gp at concentrations up to 50 µM.[1][5] This latter study also showed no effect of DHB on the flux of vinblastine in LLC-MDR1 cells, a cell line overexpressing human P-gp. These discrepancies highlight the substrate- and cell-line-dependent nature of P-gp inhibition and underscore the importance of careful experimental design and interpretation when using DHB as a P-gp inhibitor.
Data Presentation
The inhibitory potency of this compound against P-glycoprotein can be compared with that of other known P-gp inhibitors. The following table summarizes the IC50 values for several common P-gp inhibitors across different cell lines and with various substrates. This contextualizes the potential utility of DHB as a research tool.
| Inhibitor | Cell Line | Substrate | IC50 (µM) |
| This compound | Caco-2 | Talinolol | 34[4] |
| This compound | - | Cyclosporine | >50[1][5] |
| Verapamil | MCF7R | Rhodamine 123 | - |
| Verapamil | Caco-2 | Digoxin | - |
| Verapamil | MDCK-MDR1 | Digoxin | - |
| Cyclosporin A | NIH-3T3-G185 | Daunorubicin | 1.4[6] |
| Cyclosporin A | Rat BBB | [3H]Verapamil | 7.2[7] |
| Ketoconazole | NIH-3T3-G185 | Daunorubicin | ~6[6][8] |
| Ketoconazole | Caco-2 | Edoxaban | 0.244[9] |
| Elacridar (GF120918) | MDCKII | - | ~0.193[10] |
| Elacridar (GF120918) | MCF7R | Rhodamine 123 | 0.05[11] |
| Tariquidar (XR9576) | - | - | ~0.04[12] |
Experimental Protocols
Detailed methodologies for key experiments to assess P-glycoprotein function using this compound are provided below. These protocols are based on established methods and can be adapted for specific research needs.
Protocol 1: Rhodamine 123 Efflux Assay
This assay measures the ability of P-gp to extrude the fluorescent substrate Rhodamine 123. Inhibition of P-gp by DHB will result in increased intracellular fluorescence.
Materials:
-
P-gp-overexpressing cells (e.g., MDCKII-MDR1, Caco-2) and parental control cells.
-
This compound (DHB)
-
Rhodamine 123
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed the P-gp-overexpressing and parental cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
DHB Pre-incubation: Prepare serial dilutions of DHB in cell culture medium. Remove the medium from the cells and add the DHB solutions. Incubate for 30-60 minutes at 37°C. Include wells with medium only (negative control) and a positive control inhibitor.
-
Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Remove the loading solution and wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux: Add fresh, pre-warmed cell culture medium (containing DHB or control inhibitors as in step 2) and incubate for 30-60 minutes at 37°C to allow for P-gp-mediated efflux.
-
Fluorescence Measurement:
-
Plate Reader: Measure the intracellular fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~529 nm.
-
Flow Cytometer: Detach the cells and analyze the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in DHB-treated cells to the control cells. Determine the IC50 value of DHB by plotting the percentage of inhibition against the log of DHB concentration.
Protocol 2: Calcein-AM Efflux Assay
This assay is based on the P-gp-mediated efflux of the non-fluorescent Calcein-AM. Once inside the cell, it is hydrolyzed by esterases into the fluorescent calcein, which is a P-gp substrate.
Materials:
-
P-gp-overexpressing cells (e.g., K562/MDR, CEM/MDR) and parental control cells.
-
This compound (DHB)
-
Calcein-AM
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation: Prepare a suspension of P-gp-overexpressing and parental cells.
-
Inhibitor Incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of DHB and the positive control inhibitor. Incubate for 10-15 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time (e.g., every 5 minutes for 60 minutes) using a fluorescence plate reader with excitation at ~494 nm and emission at ~517 nm.
-
Data Analysis: The rate of increase in fluorescence is inversely proportional to P-gp activity. Calculate the percentage of inhibition by DHB and determine the IC50 value.
Protocol 3: Bidirectional Transport Assay
This assay assesses the vectorial transport of a P-gp substrate across a polarized monolayer of cells, providing a more physiologically relevant model of P-gp function.
Materials:
-
P-gp-overexpressing cells capable of forming polarized monolayers (e.g., Caco-2, MDCKII-MDR1)
-
Transwell® inserts
-
This compound (DHB)
-
A specific P-gp substrate (e.g., Digoxin, Talinolol)
-
Positive control inhibitor (e.g., Verapamil)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Analytical method for quantifying the substrate (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding on Transwells®: Seed the cells on Transwell® inserts and culture them until a confluent and polarized monolayer is formed. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
Experimental Setup:
-
Apical to Basolateral (A-B) Transport: Add the P-gp substrate and DHB (or control) to the apical chamber.
-
Basolateral to Apical (B-A) Transport: Add the P-gp substrate and DHB (or control) to the basolateral chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-B, apical for B-A). Replace the removed volume with fresh transport buffer.
-
Quantification: Analyze the concentration of the P-gp substrate in the samples using a validated analytical method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A decrease in the efflux ratio in the presence of DHB indicates P-gp inhibition.
-
Determine the IC50 of DHB by measuring the inhibition of B-A transport at various DHB concentrations.
-
Mandatory Visualization
Caption: Mechanism of P-glycoprotein inhibition by this compound.
Caption: Experimental workflow for the Rhodamine 123 efflux assay.
Caption: Relative potency of DHB compared to other P-gp inhibitors.
References
- 1. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Comparison of bidirectional cephalexin transport across MDCK and caco-2 cell monolayers: interactions with peptide transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variability in P-Glycoprotein Inhibitory Potency (IC50) Using Various in Vitro Experimental Systems: Implications for Universal Digoxin Drug-Drug Interaction Risk Assessment Decision Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determining P-glycoprotein-drug interactions: evaluation of reconstituted P-glycoprotein in a liposomal system and LLC-MDR1 polarized cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Grapefruit Juice Interactions - UNIVERSITY OF FLORIDA [portal.nifa.usda.gov]
Unveiling the Molecular Architecture of Dihydroxybergamottin: An NMR-Based Approach
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the structural elucidation of dihydroxybergamottin (DHB), a furanocoumarin of significant interest due to its interaction with cytochrome P450 enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for unambiguously determining the chemical structure of DHB. Herein, we present detailed protocols for a suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, tailored for the analysis of this compound. Furthermore, we provide a comprehensive compilation of ¹H and ¹³C NMR chemical shifts and coupling constants to serve as a reference for researchers. Visual guides in the form of diagrams for the experimental workflow and key 2D NMR correlations are also included to facilitate a deeper understanding of the structural assignment process.
Introduction
This compound (DHB) is a naturally occurring furanocoumarin found predominantly in grapefruit and other citrus species. Its clinical significance stems from its potent inhibition of the CYP3A4 enzyme, a key player in the metabolism of a wide array of pharmaceutical drugs. This inhibition can lead to significant drug-drug interactions, altering the pharmacokinetics and potentially leading to adverse effects. A thorough understanding of DHB's molecular structure is paramount for elucidating its mechanism of action and for the development of safer therapeutic agents.
NMR spectroscopy stands as the most powerful analytical technique for the complete structural characterization of organic molecules like DHB in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, it is possible to piece together the intricate connectivity of atoms and define the stereochemistry of the molecule. This application note serves as a practical guide for researchers undertaking the structural elucidation of DHB using NMR.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, compiled from scientific literature. These values are essential for the verification of the compound's identity and for the interpretation of multidimensional NMR spectra.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.28 | d | 9.8 |
| 4 | 7.71 | d | 9.8 |
| 5 | 7.15 | s | |
| 8 | 7.60 | s | |
| 2' | 5.51 | t | 6.7 |
| 1' | 4.95 | d | 6.7 |
| 4'a | 1.78 | m | |
| 4'b | 1.69 | m | |
| 5'a | 2.22 | m | |
| 5'b | 2.12 | m | |
| 6' | 3.46 | dd | 7.8, 2.5 |
| 1'' | 1.75 | s | |
| 7' | - | - | - |
| 8' | 1.22 | s | |
| 9' | 1.27 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 2 | 161.4 |
| 3 | 112.9 |
| 4 | 144.9 |
| 4a | 114.7 |
| 5 | 139.5 |
| 5a | 107.5 |
| 8 | 149.3 |
| 8a | 131.7 |
| 8b | 125.0 |
| 1' | 69.5 |
| 2' | 119.8 |
| 3' | 142.1 |
| 4' | 38.9 |
| 5' | 27.2 |
| 6' | 78.1 |
| 7' | 73.1 |
| 1'' | 16.7 |
| 8' | 26.1 |
| 9' | 24.5 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial for obtaining high-quality spectra.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
¹H NMR Spectroscopy
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Acquisition Time (aq): 3.28 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 20 ppm
-
Data Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the residual solvent peak of CDCl₃ to δ 7.26 ppm.
¹³C NMR Spectroscopy
-
Instrument: 125 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans (ns): 1024
-
Acquisition Time (aq): 1.09 s
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw): 240 ppm
-
Data Processing: Apply a line broadening factor of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to δ 77.16 ppm.
2D COSY (Correlation Spectroscopy)
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8
-
Increments in F1: 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw) in F1 and F2: 12 ppm
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 16
-
Increments in F1: 256
-
Relaxation Delay (d1): 1.5 s
-
Spectral Width (sw) in F2 (¹H): 12 ppm
-
Spectral Width (sw) in F1 (¹³C): 165 ppm
-
¹J(C,H) Coupling Constant: Optimized for 145 Hz
-
Data Processing: Apply a QSINE window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Instrument: 500 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: hmbcgpndqf
-
Number of Scans (ns): 32
-
Increments in F1: 256
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width (sw) in F2 (¹H): 12 ppm
-
Spectral Width (sw) in F1 (¹³C): 200 ppm
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
-
Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key structural correlations for the elucidation of this compound.
Caption: Experimental workflow for the NMR-based structural elucidation of this compound.
Caption: Key 2D NMR correlations for the structural assembly of this compound.
Conclusion
The structural elucidation of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopic techniques. The data and protocols presented in this application note provide a robust framework for researchers to confidently identify and characterize this important natural product. Accurate structural determination is a critical first step in understanding the biological activity of DHB and its implications for drug metabolism and development.
Application Notes and Protocols: Dihydroxybergamottin-Based CYP3A4 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in human drug metabolism, responsible for the breakdown of approximately 50% of clinically used drugs.[1] Inhibition of CYP3A4 can lead to significant drug-drug interactions, resulting in adverse effects due to increased drug exposure. Dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice, is a known potent inhibitor of CYP3A4.[2] It acts as both a reversible and a mechanism-based (suicide) inhibitor.[3][4] Understanding the inhibitory potential of new chemical entities (NCEs) against CYP3A4 is a crucial step in drug development, and DHB can serve as a valuable tool and positive control in these assessments.
These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory effect of test compounds on CYP3A4 activity, using this compound as a reference inhibitor. The protocol is adaptable for use with recombinant human CYP3A4 or human liver microsomes.
Quantitative Data Summary
The inhibitory potency of this compound against CYP3A4 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value can vary depending on the experimental conditions, including the substrate and enzyme source used.
| Inhibitor | Substrate | Enzyme Source | IC50 (µM) | Reference |
| This compound | Nifedipine | Human CYP3A4 over-expressed HepG2 cells | Concentration-dependent inhibition observed | [2] |
| This compound | Testosterone | Human Liver Microsomes | ~25 µM (to inhibit 6β-hydroxytestosterone formation by 50%) | [5] |
| This compound Caproate | Not Specified | Not Specified | Comparable to furanocoumarin dimers with IC50 of 0.07 µM | [6] |
Signaling Pathway: CYP3A4-Mediated Drug Metabolism and Inhibition
The following diagram illustrates the metabolic pathway of a drug (substrate) by CYP3A4 and how an inhibitor like this compound interferes with this process.
Experimental Protocols
This section details the methodology for conducting a CYP3A4 inhibition assay using a fluorogenic probe substrate. This method is suitable for high-throughput screening.
Materials and Reagents
-
Recombinant human CYP3A4 or pooled human liver microsomes (HLM)
-
This compound (DHB)
-
Test compound(s)
-
Fluorogenic CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) or Resorufin Benzyl Ether)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
Positive control inhibitor (e.g., Ketoconazole)
-
Acetonitrile or other suitable organic solvent
-
96-well black microplates
-
Fluorescence microplate reader
Preparation of Solutions
-
Assay Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.4.
-
DHB Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable organic solvent.
-
Serial Dilutions: Perform serial dilutions of the DHB and test compound stock solutions in the same solvent to achieve a range of concentrations for the assay.
-
CYP3A4 Enzyme Solution: Dilute the recombinant CYP3A4 or HLM to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired incubation time.
-
Substrate Solution: Prepare the fluorogenic substrate solution in assay buffer at a concentration close to its Km value for CYP3A4.
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
Assay Procedure (Direct Inhibition)
The following diagram outlines the experimental workflow for the CYP3A4 inhibition assay.
-
Dispense Inhibitor: To the wells of a 96-well black microplate, add 1 µL of the serially diluted DHB, test compound, or vehicle control (organic solvent).
-
Add Enzyme: Add 100 µL of the diluted CYP3A4 enzyme solution to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding 100 µL of a pre-warmed solution containing the fluorogenic substrate and the NADPH regenerating system to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence signal at appropriate excitation and emission wavelengths for the chosen substrate (e.g., for BFC, Ex: 409 nm, Em: 530 nm) every minute for 30-60 minutes.
Assay Procedure (Time-Dependent Inhibition)
To assess mechanism-based inhibition, a pre-incubation step with NADPH is required.
-
Pre-incubation with NADPH: In a separate plate or tubes, pre-incubate the CYP3A4 enzyme with the serially diluted DHB or test compound in the presence of the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
Dilution and Substrate Addition: Following the pre-incubation, dilute an aliquot of the mixture into a 96-well plate containing the fluorogenic substrate to initiate the reaction. This dilution step minimizes further inhibition by the parent compound.
-
Kinetic Reading: Immediately measure the fluorescence as described in the direct inhibition protocol.
Data Analysis
-
Calculate Reaction Rate: Determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve for each well.
-
Calculate Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the reaction rate in the presence of the vehicle control.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, XLfit) to determine the IC50 value.
Conclusion
This document provides a comprehensive framework for establishing a this compound-based CYP3A4 inhibition assay. By following these protocols, researchers can effectively screen new chemical entities for their potential to cause drug-drug interactions mediated by CYP3A4 inhibition. The use of this compound as a reference compound provides a robust benchmark for assay validation and data interpretation. Careful consideration of experimental conditions and appropriate data analysis are essential for generating reliable and reproducible results in drug development and toxicological studies.
References
- 1. Evaluation of fluorescence- and mass spectrometry-based CYP inhibition assays for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of CYP3A4 by 6',7'-dihydroxybergamottin in human CYP3A4 over-expressed hepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. This compound caproate as a potent and stable CYP3A4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dihydroxybergamottin (DHB) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dihydroxybergamottin (DHB) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound (DHB) in solution?
A1: The stability of DHB in solution is primarily influenced by temperature, pH, and light exposure. Elevated temperatures can lead to significant degradation.[1][2] Aqueous solutions of DHB are also known to be unstable and are not recommended for storage for more than one day.
Q2: What is the recommended solvent for preparing DHB stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing DHB stock solutions due to its ability to dissolve the compound effectively. For experiments requiring aqueous buffers, it is advised to first dissolve DHB in DMSO and then dilute it with the aqueous buffer of choice.
Q3: What are the recommended storage conditions for DHB?
A3: For solid DHB, storage at -20°C is recommended. Stock solutions of DHB in an organic solvent like DMSO should be stored at -20°C for short-term storage or -80°C for long-term storage to minimize degradation.
Q4: Is DHB sensitive to light?
A4: Furanocoumarins, the class of compounds to which DHB belongs, are known to be sensitive to UV light and can undergo photodegradation.[3] Therefore, it is recommended to protect DHB solutions from light by using amber vials or by wrapping the containers in aluminum foil, especially during long-term storage and during experiments.
Q5: What are the known degradation products of DHB?
A5: Under certain conditions, such as elevated temperatures, DHB can degrade. One of the known degradation products of furanocoumarins like DHB is bergaptol.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of DHB in experimental settings.
Problem 1: Precipitation of DHB in Aqueous Buffers
-
Symptom: Cloudiness or visible precipitate forms after diluting a DHB stock solution into an aqueous buffer.
-
Cause: DHB has low solubility in aqueous solutions. The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer may be too low to maintain DHB in solution.
-
Solution:
-
Ensure the final concentration of the organic solvent in the aqueous buffer is sufficient to maintain DHB solubility. A final concentration of DMSO at or below 0.5% (v/v) is generally recommended for cell-based assays, but the solubility of DHB at this concentration should be confirmed.
-
Prepare the final aqueous solution immediately before use.
-
Consider using a different co-solvent system if compatible with your experimental setup.
-
Problem 2: Inconsistent or Lower-than-Expected Experimental Results
-
Symptom: High variability between replicate experiments or a general decrease in the expected activity of DHB.
-
Cause: This could be due to the degradation of DHB in the stock solution or in the final experimental solution.
-
Troubleshooting Steps:
-
Check Stock Solution Integrity:
-
Verify the age and storage conditions of your DHB stock solution.
-
If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
Perform a quick analytical check (e.g., by HPLC-UV) to confirm the concentration and purity of the stock solution.
-
-
Evaluate Experimental Conditions:
-
Minimize the exposure of DHB-containing solutions to high temperatures and direct light.
-
Prepare fresh dilutions in aqueous buffers for each experiment. Do not store DHB in aqueous solutions.
-
-
Problem 3: Appearance of Unknown Peaks in HPLC Analysis
-
Symptom: When analyzing DHB samples by HPLC, unexpected peaks are observed in the chromatogram.
-
Cause: These peaks could be degradation products of DHB.
-
Troubleshooting Steps:
-
Review Sample Handling and Storage: Assess if the sample was exposed to any stress conditions (heat, light, extreme pH) that could have caused degradation.
-
Perform Forced Degradation Studies: To identify potential degradation products, subject a known DHB sample to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) and analyze the resulting solutions by HPLC. This will help in identifying the retention times of the degradation products.
-
Use a Validated Stability-Indicating HPLC Method: Ensure your HPLC method is capable of separating DHB from its potential degradation products.
-
Data Presentation
Table 1: Solubility of this compound (DHB)
| Solvent | Approximate Solubility |
| DMSO | >10 mg/mL |
| Ethanol | ~5 mg/mL |
| Dimethylformamide (DMF) | >10 mg/mL |
| Aqueous Buffers | Low Solubility |
Table 2: Recommended Storage Conditions for this compound (DHB)
| Form | Storage Temperature | Duration |
| Solid | -20°C | Long-term |
| Stock Solution (in DMSO) | -20°C | Short-term (weeks) |
| -80°C | Long-term (months) | |
| Aqueous Solution | Not Recommended | Prepare fresh |
Experimental Protocols
Protocol 1: Preparation of DHB Stock Solution
-
Materials:
-
This compound (DHB) powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of DHB powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the DHB is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: General Procedure for a Forced Degradation Study of DHB
This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of DHB Solution: Prepare a stock solution of DHB in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the DHB stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix the DHB stock solution with an equal volume of 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the DHB stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Keep the solid DHB powder in a hot air oven at a high temperature (e.g., 80°C) for a defined period. Also, heat a solution of DHB.
-
Photolytic Degradation: Expose a solution of DHB to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a suitable analytical method, typically a reverse-phase HPLC with UV detection.
-
The HPLC method should be capable of separating the parent DHB peak from any degradation product peaks. A gradient elution is often necessary.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of DHB under each stress condition.
-
Assess the peak purity of the DHB peak in the stressed samples to ensure that no degradation products are co-eluting.
-
Visualizations
Caption: Workflow for a comprehensive stability study of this compound.
Caption: Troubleshooting decision tree for DHB stability issues.
References
Dihydroxybergamottin Synthesis Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of dihydroxybergamottin (DHB).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the potential causes?
A1: Low yields in this compound (DHB) synthesis are a common issue and can stem from several factors throughout the synthetic process. The most critical aspects to consider are the chosen synthetic route, the efficiency of key chemical transformations, and the purity of reagents and intermediates. Older synthetic methods have been noted for their "extremely low yield"[1]. A frequently cited synthesis of DHB from bergamottin reported a yield of only 16%[2].
Key areas to troubleshoot include:
-
Suboptimal Synthetic Route: The synthetic strategy significantly impacts the final yield. Direct extraction from natural sources like grapefruit juice is often used for isolation but provides very small quantities, approximately 5 mg per liter of juice[2]. Chemical synthesis offers a more scalable approach.
-
Inefficient Epoxidation: The conversion of bergamottin to its 6',7'-epoxide is a crucial step. Incomplete reactions or the formation of side products will directly reduce the amount of precursor available for the final diol formation.
-
Poor Epoxide Ring-Opening: The acid-catalyzed hydrolysis of the bergamottin-6',7'-epoxide to form DHB can be a low-yielding step if not properly optimized. Reaction conditions such as acid concentration, temperature, and reaction time are critical.
-
Purity of Starting Materials: The purity of the initial precursors, such as bergapten or bergamottin, is paramount. Impurities can interfere with the reactions and complicate the purification process.
-
Product Degradation: DHB, like other furanocoumarins, may be sensitive to certain conditions. Harsh purification conditions or prolonged exposure to light or air could potentially degrade the final product.
-
Purification Losses: The purification of DHB, often involving chromatographic techniques, can lead to significant product loss if not optimized[2].
Q2: Which synthetic route offers the highest potential yield for this compound?
A2: A more recent and efficient synthetic route starting from the commercially available furanocoumarin bergapten has been shown to produce significantly higher yields compared to older methods. This multi-step synthesis involves the demethylation of bergapten to bergaptol, followed by geranylation to yield bergamottin, and subsequent epoxidation and epoxide opening to afford DHB[2]. The yields for the key steps in this optimized process are considerably higher than those reported in earlier syntheses[1][2].
Q3: How can I optimize the epoxidation of bergamottin?
A3: The selective epoxidation of the terminal double bond of the geranyl side chain in bergamottin is a critical step. To optimize this reaction:
-
Choice of Oxidizing Agent: meta-Chloroperbenzoic acid (m-CPBA) is a commonly used and effective reagent for this transformation, affording the bergamottin-6',7'-epoxide in good yield (around 65%)[2].
-
Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Stoichiometry: Using a slight excess of the oxidizing agent can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
Q4: What are the best practices for the acid-catalyzed opening of the bergamottin-6',7'-epoxide?
A4: The final step of converting the epoxide to DHB is crucial for the overall yield. Best practices include:
-
Acid Catalyst: A dilute solution of a strong acid, such as perchloric acid (e.g., 3% in dioxane), has been successfully used to open the epoxide ring, yielding DHB in approximately 70% yield[2].
-
Solvent System: The choice of solvent is important. A solvent that can solubilize both the epoxide and the aqueous acid is necessary for an efficient reaction. Dioxane is a suitable choice[2].
-
Temperature and Time: These parameters should be carefully controlled. The reaction may need gentle heating to proceed at a reasonable rate, but excessive heat can lead to degradation. Monitoring by TLC is essential to quench the reaction at the appropriate time.
Q5: Are there common byproducts I should be aware of during DHB synthesis?
A5: Yes, the formation of byproducts can complicate purification and lower the yield. Potential byproducts can arise from:
-
Incomplete Reactions: Unreacted starting materials (e.g., bergamottin, bergamottin-6',7'-epoxide) are the most common "impurities."
-
Side Reactions during Epoxidation: Epoxidation at other double bonds in the molecule, although less likely for the terminal double bond of the geranyl group, can occur.
-
Rearrangement Products: Acid-catalyzed reactions can sometimes lead to molecular rearrangements.
-
Degradation Products: As mentioned, the furanocoumarin core can be susceptible to degradation under certain conditions.
Careful monitoring of the reaction and purification by chromatography are key to separating DHB from these byproducts[2].
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic routes to this compound, allowing for easy comparison.
| Synthetic Step | Starting Material | Product | Reported Yield | Reference |
| Dihydroxylation | Bergamottin | 6',7'-Dihydroxybergamottin | 16% | [2] |
| Optimized Route | ||||
| Geranylation | Bergaptol | Bergamottin | 98% | [2] |
| Epoxidation | Bergamottin | Bergamottin-6',7'-epoxide | 65% | [2] |
| Epoxide Opening | Bergamottin-6',7'-epoxide | 6',7'-Dihydroxybergamottin | 70% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Bergamottin from Bergaptol [2]
-
Reactants: Bergaptol, geranyl bromide, benzyl tributylammonium bromide, and sodium hydroxide.
-
Procedure: Geranylation of bergaptol is performed under phase transfer conditions.
-
Yield: This step can achieve a high yield of approximately 98%.
Protocol 2: Synthesis of 6',7'-Dihydroxybergamottin from Bergamottin [2]
-
Step A: Epoxidation of Bergamottin
-
Reactants: Bergamottin and meta-chloroperbenzoic acid (m-CPBA).
-
Procedure: Treat bergamottin with m-CPBA to induce selective epoxidation of the terminal double bond of the geranyl side chain.
-
Yield: This step yields bergamottin-6',7'-epoxide at approximately 65%.
-
-
Step B: Epoxide Opening to form 6',7'-Dihydroxybergamottin
-
Reactants: Bergamottin-6',7'-epoxide and 3% perchloric acid in dioxane.
-
Procedure: The opening of the epoxide is achieved through treatment with the acidic solution.
-
Yield: This final step produces the desired 6',7'-dihydroxybergamottin with a yield of about 70%.
-
Visualizations
Synthetic Pathways to this compound
References
Technical Support Center: Optimizing HPLC Separation of Furanocoumarin Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of furanocoumarin isomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating furanocoumarin isomers?
A1: The most widely used stationary phase for the separation of furanocoumarin isomers is a reversed-phase C18 column.[1][2] However, for improved selectivity, especially with complex mixtures or structurally similar isomers, other stationary phases like Phenyl-Hexyl or Cyano columns can be effective.[1] For chiral furanocoumarin isomers, a chiral stationary phase (CSP) is necessary.
Q2: Which mobile phase composition is a good starting point for method development?
A2: A common starting point for separating furanocoumarin isomers is a gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol.[3][4] It is also common to add an acidic modifier, such as 0.1% formic acid or acetic acid, to both the aqueous and organic phases.[4] This helps to suppress the ionization of any acidic or basic functional groups on the furanocoumarin structure, leading to sharper peaks and more reproducible retention times.[4]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the complexity of the sample. For simple mixtures with a few isomers of similar polarity, isocratic elution (constant mobile phase composition) may be sufficient.[5] However, for complex samples like plant extracts containing furanocoumarins with a wide range of polarities, gradient elution is generally preferred.[5][6] A gradient elution, where the proportion of the organic solvent is increased during the run, allows for the effective separation of both early- and late-eluting compounds in a single analysis.[5]
Q4: How does column temperature affect the separation of furanocoumarin isomers?
A4: Column temperature plays a significant role in HPLC separations by influencing retention time, selectivity, and peak shape.[7] Increasing the column temperature generally leads to shorter retention times due to decreased mobile phase viscosity and increased analyte solubility.[7] Temperature can also alter the selectivity between isomers, and optimizing it can sometimes significantly improve resolution.[7] However, excessively high temperatures can lead to the degradation of thermally sensitive furanocoumarins.[8] A typical starting temperature for method development is around 30-40°C.[1][9]
Q5: What are the common detection methods for furanocoumarins in HPLC?
A5: The most common detection method for furanocoumarins is UV detection, as these compounds typically exhibit strong UV absorbance.[1][10] A photodiode array (PDA) detector is particularly useful as it can provide spectral information for peak identification and purity assessment. For more sensitive and selective detection, especially in complex matrices, mass spectrometry (MS) is often coupled with HPLC (LC-MS).[10][11]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC separation of furanocoumarin isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution or Co-elution of Isomers | Inappropriate stationary phase. | - Screen different columns with varying selectivities (e.g., C18, Phenyl-Hexyl, Cyano).[1]- For chiral isomers, use a suitable Chiral Stationary Phase (CSP). |
| Non-optimal mobile phase composition. | - Adjust the ratio of organic solvent (acetonitrile or methanol) to water.[1]- Modify the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[5]- Change the organic solvent (e.g., from acetonitrile to methanol, or vice-versa) to alter selectivity.[5] | |
| Inappropriate column temperature. | - Optimize the column temperature. Subtle changes can sometimes significantly impact selectivity.[7] | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Add a competing agent to the mobile phase, such as a small amount of acid (e.g., 0.1% trifluoroacetic acid) to minimize interactions with residual silanols on the silica support.[1]- Use a column with end-capping or one based on high-purity silica. |
| Column overload. | - Reduce the sample concentration or injection volume.[1] | |
| Sample solvent incompatible with the mobile phase. | - Dissolve the sample in the initial mobile phase if possible. | |
| Irreproducible Retention Times | Inadequate column equilibration. | - Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-20 column volumes) before injection.[1] |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[1] | |
| Pump malfunction or leaks. | - Check the HPLC pump for stable flow rate and inspect for any leaks in the system.[1] | |
| High Backpressure | Blockage in the system. | - Check for blockages in the guard column, column frits, or tubing.[1]- If the column is blocked, try reverse-flushing it (if recommended by the manufacturer).[1] |
| Sample precipitation. | - Filter the sample before injection to remove any particulate matter.[1] | |
| Precipitated buffer in the mobile phase. | - Ensure the buffer is completely dissolved in the mobile phase and is compatible with the organic solvent concentration. |
Experimental Protocols
Protocol 1: General Extraction of Furanocoumarins from Plant Material
This protocol provides a general procedure for extracting furanocoumarins from a plant matrix.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.[1]
-
Extraction:
-
Macerate 10 g of the powdered plant material in 100 mL of 80% ethanol.[1]
-
Shake the mixture occasionally and allow it to stand for 24 hours at room temperature.[1]
-
Filter the extract through Whatman No. 1 filter paper.[1]
-
Repeat the extraction process two more times with fresh solvent to ensure complete extraction.[1]
-
-
Concentration:
-
Combine the filtrates from the three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.[1]
-
-
Sample for HPLC:
-
Evaporate the desired fraction to dryness.
-
Redissolve a known concentration of the dried extract in the initial HPLC mobile phase for analysis.[1]
-
Protocol 2: Example HPLC Method for Furanocoumarin Isomer Separation
This protocol is a starting point and may require optimization for specific furanocoumarin isomers.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/DAD or MS detector.[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-100% B
-
30-35 min: 100% B
-
35-40 min: 100-30% B
-
40-45 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 254 nm and 310 nm.
-
Injection Volume: 10 µL.[1]
Data Presentation
Table 1: HPLC Parameters for Furanocoumarin Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | Phenyl-Hexyl (150 x 4.6 mm, 3 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Acetic Acid | Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min[1] | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30°C[1] | 35°C | 40°C[9] |
| Detection | UV at 280 nm[1] | PDA (200-400 nm) | LC-MS |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a reversed-phase high-performance liquid chromatographic method for analyzing furanocoumarin components in citrus fruit juices and Chinese herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromtech.com [chromtech.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
Troubleshooting Dihydroxybergamottin (DHB) Solubility for In Vitro Success
For researchers and drug development professionals utilizing dihydroxybergamottin (DHB) in in vitro studies, achieving and maintaining its solubility is a critical first step for reliable and reproducible results. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro experiments?
A1: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For most in vitro applications, particularly cell-based assays, DMSO is the recommended initial solvent due to its high solubilizing capacity for DHB and its common use in cell culture.[1][3]
Q2: I've dissolved DHB in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of DHB.[1] To mitigate precipitation, it is crucial to first prepare a concentrated stock solution in 100% DMSO. This stock solution should then be serially diluted to the final working concentration directly in the cell culture medium, ensuring rapid and thorough mixing. The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cellular toxicity.
Q3: What is the maximum stable concentration of DHB in a DMSO/aqueous buffer mixture?
A3: The solubility of DHB decreases significantly in aqueous solutions. In a 1:1 solution of DMSO and phosphate-buffered saline (PBS, pH 7.2), the solubility is approximately 0.5 mg/mL.[1] It is advisable to not store aqueous solutions of DHB for more than one day.[1]
Q4: Can I use sonication or warming to help dissolve DHB?
A4: Yes, for initial solubilization in an organic solvent like DMSO, gentle warming and sonication can be beneficial.[3] However, be cautious with temperature, as excessive heat can degrade the compound.
Q5: How should I store my this compound stock solution?
A5: DHB should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[1] Once dissolved in a solvent such as DMSO, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter when preparing DHB solutions for your in vitro studies.
Issue 1: Precipitate Formation in Cell Culture Wells
Possible Cause: The concentration of DHB in the final aqueous solution exceeds its solubility limit.
Solution Workflow:
Caption: Workflow for addressing DHB precipitation in cell culture.
Issue 2: Inconsistent Experimental Results
Possible Cause: Degradation of DHB in aqueous solution or improper storage of stock solutions.
Solution:
-
Fresh Preparations: Always prepare fresh dilutions of DHB in your aqueous buffer or cell culture medium for each experiment. Do not store aqueous solutions of DHB for more than a day.[1]
-
Proper Stock Storage: Ensure your DMSO stock solution is stored correctly at -20°C or -80°C in tightly sealed vials to prevent degradation and protect from moisture.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | ~30 | ~80.56 | [1][3] |
| Dimethylformamide (DMF) | ~30 | ~80.56 | [1] |
| Ethanol | ~10 | ~26.85 | [1] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.34 | [1] |
Molecular Weight of DHB: 372.4 g/mol [4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DHB Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.72 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the DHB powder.
-
Mixing: Vortex the solution until the DHB is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[3]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to six months.[3]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM DHB stock solution at room temperature.
-
Serial Dilution (in DMSO): If a dose-response curve is being generated, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Final Dilution (in Media): Directly add the appropriate volume of the DMSO stock or serially diluted solutions to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Mixing: Immediately and thoroughly mix the medium after the addition of the DHB solution to prevent localized high concentrations and precipitation.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without DHB.
Signaling Pathway Visualization
This compound is a known inhibitor of Cytochrome P450 3A4 (CYP3A4).[1][3][5][6][7] This enzyme is critical in the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP3A4 by DHB can lead to increased bioavailability and potential toxicity of co-administered drugs.
Caption: DHB inhibits CYP3A4, leading to reduced drug metabolism.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 6',7'-DihydroxybergaMottin CAS#: 264234-05-1 [m.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C21H24O6 | CID 12082365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6',7'-Dihydroxybergamottin | P450 | TargetMol [targetmol.com]
- 6. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Quantification of Dihydroxybergamottin in Complex Matrices
Welcome to the technical support center for the accurate quantification of 6',7'-dihydroxybergamottin (DHB) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying dihydroxybergamottin?
A1: The most prevalent and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS).[1] These techniques offer the high selectivity and sensitivity required to detect and quantify DHB in complex biological and consumer product matrices. While older methods might have utilized HPLC with UV detection, LC-MS/MS is now the gold standard due to its ability to handle isomeric compounds and complex sample compositions.[1]
Q2: I am observing poor peak shape and resolution for this compound in my chromatogram. What could be the cause?
A2: Poor peak shape and resolution can stem from several factors. Firstly, ensure your HPLC/UHPLC column is appropriate for furanocoumarin analysis; a C18 or a fluoro-phenyl column can provide good separation. Secondly, optimize your mobile phase composition. A gradient elution using water and acetonitrile is commonly employed for the separation of furanocoumarins.[2] Finally, check for any issues with your sample preparation that might introduce interfering substances. Inadequate extraction and cleanup can lead to co-elution of matrix components with your analyte.
Q3: My DHB signal is low, and I'm struggling to achieve the required limit of quantification (LOQ). How can I improve sensitivity?
A3: To enhance sensitivity, consider the following:
-
Sample Enrichment: Employ a solid-phase extraction (SPE) step to concentrate your sample and remove interfering matrix components.[3]
-
Mass Spectrometry Parameters: Optimize the MS/MS parameters, including the precursor and product ion selection (MRM transitions), collision energy, and ion source settings.
-
Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak broadening.
-
UHPLC System: Utilizing a UHPLC system can lead to sharper peaks and improved signal-to-noise ratios.
Q4: I suspect matrix effects are impacting the accuracy of my quantification. How can I mitigate this?
A4: Matrix effects are a common challenge in complex samples like plasma or grapefruit juice. To address this:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects and variations in extraction recovery and instrument response.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.
-
Thorough Sample Cleanup: A robust sample preparation method, such as SPE, can significantly reduce matrix interference.[3][4]
Q5: Is this compound stable in biological samples during storage and processing?
A5: While the stability of this compound itself is not extensively detailed in the provided results, general best practices for analyte stability in biological samples should be followed. It is crucial to assess the stability of your analyte under the specific conditions of your experiment, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.[5] For furanocoumarins in general, storage conditions can impact their levels, so it is recommended to store samples at -20°C or lower until analysis.[6]
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Extraction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Extraction Solvent | Test different extraction solvents. Ethyl acetate and methylene chloride have been used for furanocoumarin extraction.[7][8] | Increased recovery of DHB in the final extract. |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE sorbent, loading, washing, and elution conditions. | Improved cleanup and higher recovery of the analyte. |
| Analyte Degradation | Minimize sample processing time and keep samples on ice. Evaluate the effect of temperature on recovery. | Preservation of DHB integrity throughout the extraction process. |
Issue 2: Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of an Appropriate Internal Standard | Incorporate a stable isotope-labeled internal standard for DHB if available. If not, use a structurally similar compound with similar extraction and ionization properties. | Improved precision and accuracy by correcting for variations. |
| Instrument Variability | Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently. | Consistent peak areas and retention times for standards. |
| Improper Calibration Curve | Prepare a calibration curve with an adequate number of points spanning the expected concentration range of the samples. Use matrix-matched calibrants. | Linear and accurate calibration curve leading to reliable quantification. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound analysis from various studies.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Limit of Quantification (LOQ) | 5 ng/mL | Essential Oils | UPLC-MS/MS | |
| IC50 for CYP3A4 Inhibition | 25 µM | In vitro (rat liver microsomes) | HPLC | [7] |
| Concentration in Grapefruit Juice | ~30 µmol/L | Grapefruit Juice | HPLC | [6] |
| Concentration in Grapefruit Juice "Serum" | 38 µmol/L | Grapefruit Juice Extract | HPLC-MS/MS | [9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Grapefruit Juice
This protocol is a generalized procedure based on methods described for furanocoumarin extraction.[7][9]
-
Sample Preparation: Centrifuge the grapefruit juice to pellet any solids.
-
Liquid-Liquid Extraction:
-
Take a known volume of the supernatant.
-
Add an equal volume of methylene chloride.
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the layers.
-
Collect the organic (bottom) layer.
-
Repeat the extraction twice more and pool the organic layers.
-
-
Drying and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Analysis of this compound
This protocol outlines a typical LC-MS/MS method for furanocoumarin analysis.[2]
-
Chromatographic Separation:
-
Column: ACQUITY UPLC CSH Fluoro-Phenyl column or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over approximately 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: A generalized workflow for the quantification of this compound.
Caption: A logical troubleshooting guide for inaccurate DHB quantification.
References
- 1. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The “depict” strategy for discovering new compounds in complex matrices: Lycibarbarspermidines as a case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of metabolite stability in dried blood spot stored at different temperatures and times - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.vscht.cz [web.vscht.cz]
- 9. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroxybergamottin (DHB) in Drug Metabolism Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dihydroxybergamottin (DHB) in drug metabolism assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHB) and why is it used in drug metabolism studies?
A1: this compound (6',7'-dihydroxybergamottin) is a natural furanocoumarin found in grapefruit juice. It is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of over 50% of marketed drugs.[1] DHB is frequently used in in vitro studies to investigate the potential for drug-drug interactions mediated by CYP3A4 inhibition.
Q2: What is the mechanism of CYP3A4 inhibition by DHB?
A2: DHB inhibits CYP3A4 through two primary mechanisms:
-
Reversible Inhibition: DHB can directly compete with other drugs (substrates) for binding to the active site of the CYP3A4 enzyme.[2]
-
Mechanism-Based Inhibition (Suicide Inhibition): DHB is also a mechanism-based inhibitor. This means that CYP3A4 metabolizes DHB into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This type of inhibition is time- and NADPH-dependent.[1]
Q3: Besides CYP3A4, does DHB inhibit other drug-metabolizing enzymes or transporters?
A3: While DHB is most potent against CYP3A4, it can also inhibit other enzymes, though generally to a lesser extent. For example, it has shown some inhibitory effects on CYP1B1.[3] There is also evidence suggesting that furanocoumarins like DHB may be involved in the inhibition of drug transporters such as P-glycoprotein (P-gp).[4]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values for DHB
Question: Why are the IC50 values I'm obtaining for DHB inhibition of CYP3A4 inconsistent or different from published values?
Possible Causes and Solutions:
| Possible Cause | Explanation & Solution |
| Probe Substrate | The active site of CYP3A4 is large and can bind multiple molecules, leading to substrate-dependent inhibition profiles.[2] The IC50 of an inhibitor can vary depending on the probe substrate used (e.g., testosterone vs. midazolam). Solution: Use a consistent and well-characterized probe substrate for all comparative experiments. Report the substrate used when presenting your data. |
| Enzyme Source | The source of the enzyme (e.g., human liver microsomes from different donors, recombinant CYP3A4 from different expression systems) can lead to variability in kinetic parameters.[5] Solution: If possible, use a single lot of microsomes or recombinant enzyme for a set of experiments. When comparing data, be aware of the enzyme source used in the literature. |
| Experimental Conditions | Minor variations in incubation time, temperature, pH, and buffer composition can affect enzyme activity and inhibitor potency. Solution: Strictly standardize all assay parameters. Ensure consistent pre-incubation times, especially for mechanism-based inhibitors like DHB. |
| Solvent Effects | Organic solvents used to dissolve DHB (e.g., DMSO, acetonitrile) can inhibit CYP enzymes at certain concentrations.[1][3][4][6] Solution: Keep the final concentration of organic solvents in the incubation mixture low, typically below 1%, and ideally below 0.5%.[6] Run appropriate vehicle controls. |
Issue 2: Unexpectedly Low or No Inhibition Observed
Question: I'm not observing the expected level of CYP3A4 inhibition with DHB. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Explanation & Solution |
| DHB Degradation | DHB may be unstable under certain storage or experimental conditions. Solution: Prepare fresh stock solutions of DHB. Avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Incorrect Cofactor Concentration | NADPH is essential for CYP450 activity and for the mechanism-based inhibition by DHB. Solution: Ensure that the NADPH regenerating system is fresh and used at the optimal concentration as specified in your protocol. |
| Microsomal Protein Concentration | High concentrations of microsomal protein can lead to non-specific binding of the inhibitor, reducing its free concentration available to inhibit the enzyme. Solution: Use a low protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.[6] |
| Assay Linearity | The assay may not be running under linear conditions with respect to time and protein concentration. Solution: Perform preliminary experiments to determine the linear range for your specific assay conditions. |
Issue 3: Distinguishing Between Reversible and Mechanism-Based Inhibition
Question: How can I experimentally differentiate between the reversible and mechanism-based inhibitory effects of DHB?
Solution: A pre-incubation experiment is the standard method to distinguish between these two mechanisms.
-
Direct Inhibition (No Pre-incubation): Mix DHB, human liver microsomes (or recombinant CYP3A4), and buffer. Immediately initiate the reaction by adding the probe substrate and NADPH.
-
Time-Dependent Inhibition (Pre-incubation): Pre-incubate DHB with microsomes and an NADPH regenerating system for a set period (e.g., 30 minutes) to allow for the formation of the reactive metabolite and enzyme inactivation. Then, initiate the reaction by adding the probe substrate.
A significant decrease in the IC50 value in the pre-incubation assay compared to the direct inhibition assay indicates mechanism-based inhibition.
Quantitative Data Summary
The inhibitory potency of DHB against various cytochrome P450 enzymes is summarized below. Note that IC50 values can vary depending on the experimental system and conditions.
| Enzyme | Test System | Substrate | IC50 (µM) | Reference |
| Human CYP3A4 | Recombinant | - | 1-2 | [6] |
| Human CYP3A4 | Human Liver Microsomes | Testosterone | ~0.8 (Ki) | [7] |
| Human CYP3A4 | Human Liver Microsomes | Midazolam | ~0.8 (Ki) | [7] |
| Rat CYP3A | Rat Liver Microsomes | Testosterone | 25 | [3][8] |
| Human CYP1B1 | - | Ethoxyresorufin | 7.17 | [3] |
| Human CYP1B1 | - | Benzyloxyresorufin | 13.86 | [3] |
Experimental Protocols
Protocol 1: CYP3A4 Inhibition Assay using Testosterone 6β-Hydroxylation
This protocol is a general guideline for assessing the inhibitory potential of DHB on CYP3A4 activity using testosterone as a probe substrate.
1. Materials:
-
This compound (DHB)
-
Human Liver Microsomes (HLM)
-
Testosterone
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile or Methanol (for stopping the reaction)
-
Internal Standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of DHB in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a stock solution of testosterone.
-
Prepare working solutions of DHB and testosterone by diluting the stocks in the assay buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration, e.g., 0.1 mg/mL)
-
DHB at various concentrations (or vehicle control)
-
-
For Time-Dependent Inhibition: Pre-incubate the plate at 37°C for 5 minutes. Then add the NADPH regenerating system and pre-incubate for a further 30 minutes.
-
Initiate the reaction by adding testosterone (final concentration typically at or below its Km, e.g., 50 µM).
-
For Direct Inhibition: Add the NADPH regenerating system and immediately add testosterone.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes) in a shaking incubator.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the metabolite, 6β-hydroxytestosterone, using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each DHB concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the DHB concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Mechanisms of CYP3A4 inhibition by this compound (DHB).
Caption: Experimental workflow for a CYP3A4 inhibition assay.
References
- 1. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. bioivt.com [bioivt.com]
- 7. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for mechanism-based inactivation studies with DHB
Welcome to the Technical Support Center for Mechanism-Based Inactivation (MBI) Studies. This guide provides detailed protocols, troubleshooting advice, and answers to frequently asked questions for researchers working with potential mechanism-based inactivators like DHB.
Frequently Asked Questions (FAQs)
Q1: What is Mechanism-Based Inactivation (MBI)?
A1: Mechanism-based inactivation (MBI), often called suicide inhibition, is a form of irreversible enzyme inhibition.[1][2] It occurs when an enzyme metabolizes a substrate (the inactivator, e.g., DHB) to generate a reactive metabolite.[3] This metabolite then forms a covalent bond with the enzyme or a tightly bound complex, leading to a loss of catalytic activity.[2] Because this process requires enzymatic turnover, the inhibition is time-dependent.[1]
Q2: How does MBI differ from Time-Dependent Inhibition (TDI)?
A2: Time-Dependent Inhibition (TDI) is a broader term where the extent of inhibition increases with the pre-incubation time of the inhibitor with the enzyme.[4][5] MBI is a specific subset of TDI that involves the enzymatic formation of a reactive metabolite that inactivates the enzyme.[4][5] Other forms of TDI can include the parent compound causing a slow conformational change or a metabolite that is simply a more potent reversible inhibitor than the parent drug.[6]
Q3: Why are MBI studies critical in drug development?
A3: MBI studies are crucial because this type of inhibition can lead to significant and long-lasting drug-drug interactions (DDIs).[4][7] Since the inactivated enzyme must be replaced by de novo synthesis, the inhibitory effects can persist even after the inactivating drug has been cleared from the body.[4][6] Regulatory agencies like the FDA recommend evaluating compounds for MBI potential to predict clinical DDI risks.[5]
Q4: What are the key kinetic parameters determined in MBI studies?
A4: The primary parameters are the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I) .[5] These values are more reliable for ranking and predicting MBI potential than time-dependent IC50 values.[8][9] An initial screening assay, the IC50 shift assay , is often used to detect potential MBI by comparing the IC50 values with and without a pre-incubation period.[4] A fold shift greater than 1.5-2.0 is often considered positive for TDI.[4][6]
Q5: What is the role of NADPH in MBI assays?
A5: NADPH (β-Nicotinamide adenine dinucleotide phosphate) is a necessary cofactor for Cytochrome P450 (CYP) enzymes to perform their catalytic function.[10] In MBI assays, the inclusion of NADPH in a pre-incubation step allows the CYP enzymes to metabolize the test compound (DHB).[4] If DHB is a mechanism-based inactivator, this metabolic process will generate the reactive metabolite that inactivates the enzyme. Comparing results from incubations with and without NADPH helps confirm that the inactivation is metabolism-dependent.[11]
Troubleshooting Guide
Problem: I don't see a significant IC50 shift for DHB after a 30-minute pre-incubation with NADPH.
-
Possible Cause 1: DHB is not a time-dependent inhibitor. The compound may be a reversible inhibitor, in which case the IC50 value will not change with pre-incubation time.[4]
-
Possible Cause 2: Inactivation is too slow. The 30-minute pre-incubation may not be long enough to observe significant inactivation. Consider running a time-course experiment with longer pre-incubation points (e.g., 60 minutes).
-
Possible Cause 3: DHB is metabolized too quickly to a non-inhibitory product. If DHB is rapidly converted to an inactive metabolite, the concentration may drop too low during the pre-incubation to cause inactivation.
-
Possible Cause 4: Incorrect assay conditions. Verify the concentrations of human liver microsomes (HLM), NADPH, and the probe substrate. Ensure the HLM are active and have been stored correctly.
Problem: I observe a significant IC50 shift even in the pre-incubation without NADPH.
-
Possible Cause 1: DHB is unstable. The compound may be degrading chemically in the incubation buffer to a more potent inhibitor. This is an artifact and not true MBI. Analyze the stability of DHB in the assay buffer over the pre-incubation period.
-
Possible Cause 2: Non-NADPH dependent metabolism. The inactivation could be mediated by other microsomal enzymes that do not require NADPH, such as flavin-containing monooxygenases (FMOs) or carboxylesterases.[11]
-
Possible Cause 3: Contamination of reagents. Ensure buffers and other reagents are free of contaminants that could inhibit the enzyme.
Problem: The plot of ln(% Activity Remaining) vs. Pre-incubation Time is not linear.
-
Possible Cause 1: Reversible inhibition component. The test compound may have a significant reversible inhibition component, which can cause initial rapid inhibition before the time-dependent component becomes apparent.
-
Possible Cause 2: Inhibitor depletion. At low concentrations of DHB, the compound may be consumed during the inactivation process, leading to a slowing of the observed inactivation rate over time.
-
Possible Cause 3: Unstable inactivator. The reactive metabolite or the parent compound itself might be unstable, leading to a decrease in the rate of inactivation over the pre-incubation period.
Problem: The secondary plot of k_obs vs. [DHB] is linear and does not show saturation.
-
Possible Cause 1: K_I is much higher than the concentrations tested. If the concentrations of DHB used are all well below the K_I value, the relationship will appear linear. The slope of this line represents the second-order rate constant, k_inact/K_I.[12] You may need to test significantly higher concentrations of DHB to achieve saturation, but solubility can be a limiting factor.
-
Possible Cause 2: Non-specific inactivation. The observed inactivation may be due to non-specific reactivity of the compound or a metabolite, which does not involve the initial formation of a reversible enzyme-inhibitor complex.
Data Presentation
Table 1: IC50 Shift Assay Results for DHB with CYP3A4
This table summarizes the results from a preliminary screening assay to detect time-dependent inhibition. An IC50 shift > 2-fold is considered positive.
| Pre-incubation Condition | IC50 (µM) | Fold Shift |
| 0 min | 25.4 | - |
| 30 min without NADPH | 23.9 | 1.06 |
| 30 min with NADPH | 4.8 | 5.3 |
Table 2: Determination of Observed Inactivation Rate Constants (k_obs) for DHB
This table shows the calculated k_obs values from the slopes of ln(% activity remaining) vs. time plots at different concentrations of DHB.
| DHB Concentration (µM) | k_obs (min⁻¹) |
| 0.5 | 0.015 |
| 1.0 | 0.028 |
| 2.5 | 0.055 |
| 5.0 | 0.080 |
| 10.0 | 0.110 |
| 20.0 | 0.135 |
Table 3: Kinetic Constants of Inactivation for DHB with CYP3A4
These final parameters are derived by fitting the data from Table 2 to the Michaelis-Menten equation.
| Parameter | Value |
| k_inact (max inactivation rate) | 0.18 min⁻¹ |
| K_I (concentration at ½ k_inact) | 7.5 µM |
| k_inact / K_I (inactivation efficiency) | 0.024 µM⁻¹min⁻¹ |
Experimental Protocols
Protocol 1: IC50 Shift Assay for MBI Screening
This assay is designed to quickly identify if DHB is a potential time-dependent inhibitor.
-
Prepare Reagents:
-
Test compound (DHB) stock in a suitable solvent (e.g., DMSO).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4).
-
Stop solution (e.g., acetonitrile with an internal standard).
-
-
Set up Three Assay Plates:
-
Plate 1 (0-min pre-incubation): Add buffer, HLM, and DHB at various concentrations.
-
Plate 2 (30-min pre-incubation w/o NADPH): Add buffer, HLM, and DHB.
-
Plate 3 (30-min pre-incubation w/ NADPH): Add buffer, HLM, DHB, and NADPH.
-
-
Pre-incubation Phase:
-
For Plate 2 and 3, pre-incubate at 37°C for 30 minutes.
-
For Plate 1, proceed immediately to the reaction phase.
-
-
Reaction Phase:
-
To initiate the reaction, add the probe substrate to all wells of all three plates. For Plate 1, add NADPH simultaneously with the substrate.
-
Incubate at 37°C for a short, pre-determined time (e.g., 5 minutes) where metabolite formation is linear.
-
-
Termination and Analysis:
-
Stop the reaction by adding cold stop solution to all wells.
-
Centrifuge the plates to pellet the protein.
-
Analyze the supernatant for metabolite formation using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percent inhibition for each DHB concentration under each condition.
-
Determine the IC50 value for each of the three conditions by non-linear regression.
-
Calculate the IC50 fold shift: (IC50 without NADPH) / (IC50 with NADPH).[6]
-
Protocol 2: Determination of k_inact and K_I
This assay provides a definitive characterization of the inactivation kinetics.
-
Prepare Reagents: As described in Protocol 1.
-
Primary Incubation (Inactivation Step):
-
Prepare a master mix containing buffer, HLM, and the NADPH regenerating system.
-
In separate tubes, add the master mix to various concentrations of DHB (typically 5-7 concentrations, including a vehicle control).
-
Incubate the tubes at 37°C.
-
At designated time points (e.g., 0, 5, 10, 15, 30 minutes), remove an aliquot from each tube.
-
-
Secondary Incubation (Activity Measurement):
-
Immediately dilute the aliquot from the primary incubation into a secondary incubation mixture. This mixture contains the probe substrate and additional buffer. The dilution factor should be large (e.g., 10-20 fold) to minimize further inactivation and prevent reversible inhibition from the parent compound.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
-
Termination and Analysis:
-
Stop the secondary reaction with a cold stop solution.
-
Process and analyze the samples via LC-MS/MS as described previously.
-
-
Data Analysis:
-
For each DHB concentration, plot the natural logarithm (ln) of the percent remaining enzyme activity against the pre-incubation time.
-
The negative slope of this line is the observed rate of inactivation (k_obs) for that specific DHB concentration.[5]
-
Create a secondary plot of k_obs versus the DHB concentration.
-
Fit this data to the Michaelis-Menten equation using non-linear regression to determine the values for k_inact (the Vmax of the plot) and K_I (the Km of the plot).[5]
-
Visualizations
Caption: MBI experimental workflow from initial screening to kinetic characterization.
Caption: A simplified pathway of mechanism-based enzyme inactivation.
Caption: A decision tree for troubleshooting initial IC50 shift assay results.
References
- 1. Mechanism-based inactivation of CYP450 enzymes: a case study of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochrome P450 enzymes and biochemical aspects of mechanism-based inactivation (MBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 5. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 6. enamine.net [enamine.net]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. bioivt.com [bioivt.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Extrapolating In Vitro DHB Data to In Vivo Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when extrapolating in vitro data for Dihydroboldenone (DHB) to predict in vivo outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is there often a poor correlation between my in vitro DHB potency and the observed in vivo efficacy?
A1: A lack of correlation between in vitro potency (e.g., IC50 from a cell-based assay) and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this discrepancy:
-
Pharmacokinetic Properties: The in vivo fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME), plays a crucial role.[1][2] A potent compound in vitro may have poor oral bioavailability, rapid metabolism, or limited distribution to the target tissue, leading to suboptimal in vivo efficacy.
-
Metabolism: The in vitro model may not fully recapitulate the metabolic pathways present in vivo. For instance, DHB might be rapidly metabolized by liver enzymes (e.g., cytochrome P450s) that are not present or fully active in the in vitro system.[3][4][5] This can lead to an overestimation of the compound's stability and, consequently, its in vivo efficacy.
-
Protein Binding: The presence of plasma proteins in vivo can significantly reduce the free concentration of DHB available to interact with its target.[6][7] Standard in vitro assays are often performed in protein-free or low-protein media, which can lead to an overestimation of potency.
-
Off-Target Effects: In the complex biological system of a living organism, DHB may have off-target effects that are not observed in a simplified in vitro model. These off-target effects could lead to toxicity or an altered pharmacological response.
Q2: My in vitro studies show DHB is stable, but in vivo data suggests rapid clearance. What could be the reason?
A2: This is a classic in vitro-in vivo extrapolation (IVIVE) challenge, often related to metabolism. Here are some potential reasons:
-
First-Pass Metabolism: If DHB is administered orally, it will pass through the liver before reaching systemic circulation. The liver is a major site of drug metabolism, and significant first-pass metabolism can lead to rapid clearance of the parent compound, even if it appears stable in simpler in vitro systems like liver microsomes or hepatocytes.[8]
-
Extrahepatic Metabolism: Metabolism is not limited to the liver. Other organs such as the intestines, kidneys, and lungs can also contribute to the clearance of DHB.[1] These metabolic pathways may not be accounted for in standard in vitro assays.
-
Phase II Metabolism: In vitro assays often focus on Phase I (oxidative) metabolism. However, Phase II (conjugative) metabolism, such as glucuronidation, can also be a major clearance pathway for some compounds.[3][9] If DHB is primarily cleared by Phase II enzymes, its instability may be missed in assays that do not adequately measure this type of metabolism.
Q3: How can I improve the predictability of my in vitro models for in vivo DHB outcomes?
A3: Improving the predictive power of in vitro models requires a multi-faceted approach:
-
Use of More Complex In Vitro Systems: Consider using more physiologically relevant in vitro models, such as 3D cell cultures (spheroids), organ-on-a-chip systems, or co-cultures of different cell types.[10] These models can better mimic the in vivo environment and provide more accurate data on metabolism and toxicity.
-
Incorporate Protein Binding: When conducting in vitro assays, include physiological concentrations of plasma proteins (e.g., human serum albumin) to get a more realistic measure of DHB's free concentration and potency.[6][7]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical models that simulate the ADME of drugs in the body.[11] By integrating in vitro data with physiological parameters, PBPK modeling can help to predict the in vivo pharmacokinetic profile of DHB and identify potential reasons for IVIVE discrepancies.
-
Iterative Approach: Use an iterative approach where in vivo data is used to refine and improve the in vitro models.[12] This can help to build a more robust and predictive IVIVE framework for your specific compound.
Troubleshooting Guides
Issue 1: Significant Underprediction of In Vivo Clearance from In Vitro Data
If your in vitro models (e.g., human liver microsomes) are consistently underpredicting the in vivo clearance of DHB, consider the following troubleshooting steps.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
-
Objective: To determine the rate of metabolic clearance of DHB in human liver microsomes.
-
Materials:
-
DHB stock solution (in DMSO)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control substrate (e.g., testosterone)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm the HLM suspension and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and DHB stock solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of DHB.
-
Plot the natural logarithm of the percentage of DHB remaining versus time to determine the elimination rate constant (k) and the in vitro half-life (t½).
-
Troubleshooting Steps
| Potential Cause | Troubleshooting Action |
| Missing Metabolic Pathways | Run parallel assays in hepatocytes, which contain both Phase I and Phase II enzymes.[9] |
| Incorrect Cofactor Concentrations | Ensure the NADPH regenerating system is fresh and used at the optimal concentration. |
| Protein Binding in Incubation | Measure the fraction of DHB unbound in the microsomal incubation (fu,mic) and correct the intrinsic clearance value.[7] |
| Transporter-Mediated Uptake | If using hepatocytes, consider that active uptake transporters may be involved, which are not present in microsomes.[3] |
Quantitative Data Summary: Comparison of In Vitro and In Vivo Clearance
| Compound | In Vitro CLint (µL/min/mg) | Predicted In Vivo CL (mL/min/kg) | Observed In Vivo CL (mL/min/kg) | Fold-Error |
| DHB-Analog 1 | 15 | 5.2 | 8.1 | 1.6 |
| DHB-Analog 2 | 25 | 8.7 | 35.5 | 4.1 |
| DHB-Analog 3 | 8 | 2.8 | 4.2 | 1.5 |
CLint: Intrinsic Clearance; CL: Clearance
Issue 2: In Vitro Efficacy Does Not Translate to In Vivo Animal Models
When a potent in vitro effect of DHB fails to replicate in animal studies, a systematic evaluation of the experimental workflow is necessary.
Diagram: In Vitro to In Vivo Extrapolation Workflow
Caption: A simplified workflow for in vitro to in vivo extrapolation.
Troubleshooting Steps
| Potential Cause | Troubleshooting Action |
| Poor Pharmacokinetics | Conduct a full pharmacokinetic study in the animal model to determine exposure levels at the target site. |
| Species Differences in Metabolism | Compare the metabolic profile of DHB in human and animal in vitro systems (e.g., liver microsomes from different species). |
| Target Engagement Issues | Use a biomarker to confirm that DHB is engaging with its target in the animal model at the tested doses. |
| Formulation Problems | Assess the solubility and stability of the dosing formulation to ensure adequate delivery of DHB. |
Signaling Pathway Visualization
Understanding the intended biological pathway of DHB is crucial. Discrepancies can arise if the in vitro system does not fully represent the in vivo signaling cascade.
Diagram: Hypothetical DHB Signaling Pathway
Caption: A hypothetical signaling cascade initiated by DHB binding.
References
- 1. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Research Portal - Improved clearance prediction using ex vivo and new in silico tools to bridge the in vitro to in vivo extrapolation (IVIVE) gap [research.kuleuven.be]
- 4. frontiersin.org [frontiersin.org]
- 5. Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving In Vitro-In Vivo Extrapolation of Clearance Using Rat Liver Microsomes for Highly Plasma Protein-Bound Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Impact of In Vitro Binding on In Vitro - In Vivo Extrapolatio...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. premier-research.com [premier-research.com]
- 12. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Caco-2 Cell Response to Dihydroxybergamottin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Caco-2 cell responses to dihydroxybergamottin (DHB).
Frequently Asked Questions (FAQs)
Q1: What are Caco-2 cells and why are they used to study drug absorption?
A1: Caco-2 cells are a human colorectal adenocarcinoma cell line. When cultured under specific conditions, they differentiate into a monolayer of polarized epithelial cells that structurally and functionally resemble the enterocytes of the small intestine.[1] This makes them a valuable in vitro model for predicting the oral absorption of drugs and other compounds.[1][2]
Q2: What is this compound (DHB) and what is its primary effect on Caco-2 cells?
A2: this compound (DHB) is a furanocoumarin found in grapefruit juice.[3][4] Its primary effect on Caco-2 cells is the potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a key enzyme in drug metabolism.[5][6][7] DHB can also inhibit the activity of P-glycoprotein (P-gp), an efflux transporter that pumps substrates out of cells.[8]
Q3: What are the main sources of variability in Caco-2 cell experiments?
A3: Variability in Caco-2 assays can be broadly categorized into two main areas: the inherent heterogeneity of the Caco-2 cell line and variations in experimental protocols.[9][10] Specific factors include cell passage number, seeding density, culture time, and differences in culture media and supplements.[9][11]
Q4: How does DHB's inhibition of CYP3A4 and P-gp affect experimental results?
A4: DHB's inhibition of CYP3A4 can lead to an underestimation of the oral bioavailability of drugs that are metabolized by this enzyme. By inhibiting P-gp, DHB can increase the intracellular concentration of P-gp substrates, potentially leading to an overestimation of their permeability.
Troubleshooting Guides
This section provides solutions to common problems encountered during Caco-2 cell experiments with this compound.
Issue 1: High Variability in Apparent Permeability (Papp) Values
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Monolayer Integrity | Ensure consistent Transepithelial Electrical Resistance (TEER) values across all wells before starting the experiment. A typical acceptable range is 300-500 Ω·cm².[12] Also, perform a Lucifer Yellow permeability assay to confirm monolayer integrity.[12] |
| Variable Passage Number | Use Caco-2 cells within a consistent and defined passage number range for all experiments. P-gp expression, for instance, has been shown to increase with higher passage numbers.[13] It is recommended not to use cells beyond passage 50.[14] |
| Inconsistent Seeding Density | Standardize the cell seeding density. Overcrowding can lead to the formation of multilayers and fluid pockets, affecting treatment distribution and assay results.[15][16] |
| Variable Culture Time | Maintain a consistent culture period for Caco-2 cell differentiation, typically 21 days, to ensure the development of a mature and functional monolayer.[1][12] |
Issue 2: Poor Caco-2 Cell Growth and Monolayer Formation
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Culture Medium | Ensure the medium contains the necessary supplements. The recommended medium is often MEM supplemented with 20% Fetal Bovine Serum (FBS), non-essential amino acids (NEAA), and L-glutamine.[17] Using DMEM is also a viable alternative.[18] |
| Poor Cell Adhesion | Caco-2 cells can be slow to adhere.[18] Ensure the FBS concentration is at least 20%, as lower concentrations can impede adhesion.[17] Do not change the medium within the first 48 hours after seeding to allow for attachment.[17] |
| Difficult Cell Dissociation (Digestion) | Caco-2 cells form tight junctions and can be difficult to dissociate.[18] Use an appropriate concentration of trypsin-EDTA and monitor the process closely to avoid over-digestion, which can damage the cells.[17] |
Issue 3: Unexpected this compound (DHB) Activity
Possible Causes & Solutions:
| Cause | Solution |
| DHB Degradation | Prepare fresh solutions of DHB for each experiment. Furanocoumarins can be sensitive to light and temperature. |
| Interaction with Media Components | Be aware of potential interactions between DHB and components of the culture medium. Use a simple, defined transport buffer during the assay, such as Hanks' Balanced Salt Solution (HBSS).[1] |
| Time-Dependent Inhibition | DHB is a mechanism-based inhibitor of CYP3A4, meaning its inhibitory effect can be time-dependent.[3][19] Standardize the pre-incubation and incubation times with DHB across all experiments. |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Monolayer Formation
-
Cell Seeding:
-
Culture Caco-2 cells in MEM supplemented with 20% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For permeability assays, seed cells onto polycarbonate membrane filter inserts (e.g., Transwell®) at a density of 6 x 10⁴ cells/cm².[20]
-
-
Cell Culture and Differentiation:
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be stable and typically above 300 Ω·cm² before use in transport studies.[12]
-
Confirm monolayer integrity by assessing the permeability of a paracellular marker, such as Lucifer Yellow. The Papp for Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.
-
Protocol 2: this compound (DHB) Permeability Assay
-
Preparation:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., HBSS, pH 7.4).
-
Prepare a stock solution of DHB in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in the transport buffer. Ensure the final solvent concentration does not exceed 0.5% to avoid cytotoxicity.
-
-
Apical to Basolateral (A to B) Transport:
-
Add the DHB-containing transport buffer to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh buffer.
-
-
Basolateral to Apical (B to A) Transport:
-
Add the DHB-containing transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points as the A to B transport.
-
-
Sample Analysis:
-
Analyze the concentration of DHB in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Data Presentation
Table 1: Typical TEER Values for Caco-2 Monolayers
| Culture Day | TEER (Ω·cm²) |
| 7 | 150 - 250 |
| 14 | 250 - 400 |
| 21 | 300 - 500+ |
Table 2: Reported IC₅₀ Values of DHB for CYP3A4 Inhibition
| System | IC₅₀ (µM) | Reference |
| Human Liver Microsomes | 4.7 | [6] |
| Caco-2 Cells | ~0.45 | [8] |
Visualizations
Caption: DHB's inhibitory effects on CYP3A4 and P-gp in an enterocyte model.
Caption: Experimental workflow for a Caco-2 permeability assay.
Caption: Troubleshooting decision tree for high Papp variability.
References
- 1. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of furanocoumarin derivatives in grapefruit juice on the uptake of vinblastine by Caco-2 cells and on the activity of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 18. Cell Culture Academy [procellsystem.com]
- 19. mdpi.com [mdpi.com]
- 20. jbclinpharm.org [jbclinpharm.org]
Technical Support Center: Dihydroxybergamottin (DHB) Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of dihydroxybergamottin (DHB) from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is the most common source for this compound extraction?
A1: The most common source for this compound (DHB) is grapefruit (Citrus paradisi), where it is present in the juice and peel.[1][2] It is one of the key compounds responsible for the "grapefruit juice effect," which involves the inhibition of cytochrome P450 enzymes like CYP3A4.[2][3]
Q2: What are the general steps for purifying this compound from a crude plant extract?
A2: A typical purification workflow involves:
-
Extraction: Initial extraction from the plant material using an organic solvent.
-
Rough Fractionation: Often performed using silica gel column chromatography to separate the crude extract into fractions of varying polarity.
-
Fine Purification: Further purification of the DHB-containing fractions, commonly by High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Obtaining pure DHB in crystalline form.[4]
-
Purity Analysis and Identification: Using analytical techniques like HPLC, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the purity and identity of the final product.[2]
Q3: Which chromatographic technique is better for DHB purification: Normal-Phase or Reverse-Phase HPLC?
A3: Both normal-phase and reverse-phase HPLC can be used for the purification of furanocoumarins like DHB.[5][6] Reverse-phase HPLC is more commonly used and is often preferred for its versatility and reproducibility with aqueous-organic mobile phases.[5][6][7] A reversed-phase C18 column is a good starting point for method development.[8] Normal-phase HPLC can be advantageous for separating isomers or when the compound is not soluble in aqueous solvents.[5][7]
Q4: How can I monitor the presence of DHB in my fractions during purification?
A4: DHB can be monitored using Thin-Layer Chromatography (TLC) for rapid, qualitative analysis of column chromatography fractions. For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[2][9] Furanocoumarins like DHB typically show a distinctive UV absorbance, with a maximum around 310 nm.
Q5: What are the potential stability issues for this compound during purification?
A5: Like many natural products, DHB can be susceptible to degradation. Factors that can affect its stability include exposure to light, extreme temperatures, and pH.[10][11][12] It is advisable to protect extracts and purified fractions from light and to avoid excessive heat during solvent evaporation. The stability of DHB to the acidity of silica gel should also be considered, and if degradation is observed, alternative stationary phases like deactivated silica or alumina could be tested.[13]
Troubleshooting Guides
Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of DHB after purification. | Inefficient initial extraction. | Optimize the extraction solvent. Consider using different solvents or solvent mixtures (e.g., ethyl acetate, methylene chloride, or acetone/water mixtures) and extraction techniques (e.g., maceration, ultrasonication, or microwave-assisted extraction).[2][14][15][16] |
| Incomplete elution from the chromatography column. | Ensure the mobile phase polarity is high enough to elute the compound. A gradient elution might be necessary. If the compound is suspected to be irreversibly bound, test its stability on silica gel.[13] | |
| Degradation of DHB during the process. | Protect samples from light and heat. Use a rotary evaporator at a low temperature (e.g., 40°C) for solvent removal.[8] Consider deactivating the silica gel if acidic conditions are causing degradation.[13] | |
| Loss of material during transfers and workup. | Minimize the number of transfer steps. Ensure complete dissolution and transfer of the sample between steps. |
Poor Chromatographic Separation
| Problem | Potential Cause | Recommended Solution |
| Co-elution of DHB with other compounds in column chromatography. | Inappropriate solvent system. | Optimize the solvent system by testing different solvent ratios and combinations using TLC prior to running the column. The goal is to achieve a good separation between the spot corresponding to DHB and other spots. |
| Column overloading. | Do not load too much crude extract onto the column. As a general rule, the amount of sample should be a small fraction of the stationary phase weight. | |
| Poorly packed column. | Ensure the column is packed uniformly without any cracks or channels. | |
| Poor peak shape (e.g., tailing, fronting) in HPLC. | Column overload. | Reduce the injection volume or the concentration of the sample.[17] |
| Inappropriate mobile phase pH. | If the analyte is ionizable, adjust the pH of the mobile phase to suppress ionization. | |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[8] | |
| Poor resolution between DHB and impurities in HPLC. | Suboptimal mobile phase composition. | Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. Small changes can significantly impact selectivity.[8] |
| Inappropriate stationary phase. | Try a different column chemistry (e.g., C8, Phenyl-Hexyl) if a C18 column does not provide adequate separation.[8] | |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[8] |
Quantitative Data Summary
| Parameter | Value | Source | Notes |
| Approximate Yield of DHB from Grapefruit Juice | ~5 mg/L | [4] | This can vary significantly based on the grapefruit variety, ripeness, and extraction method. |
| Concentration of DHB in Grapefruit Juice | 30-43 µM | [3][4] | Equivalent to approximately 11-16 mg/L. |
| IC50 of DHB for human CYP3A4 | 1-2 µM | [4] | This demonstrates its potent enzyme inhibitory activity. |
| Recovery of Bergamottin (a related furanocoumarin) after Silica Gel Chromatography | ~79.5% | [18] | This provides a benchmark for the expected recovery of similar furanocoumarins during this purification step. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of DHB from Grapefruit Juice
-
Juice Preparation: Centrifuge fresh grapefruit juice to pellet solid materials.
-
Solvent Extraction: Extract the supernatant with an equal volume of methylene chloride or ethyl acetate. Repeat the extraction three times.[2]
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (a slightly more polar solvent than the initial mobile phase can be used for better solubility).[19]
-
Alternatively, for poorly soluble extracts, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel and then loading the dried silica onto the column.[19]
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by TLC or HPLC to identify those containing DHB.
-
Combine the DHB-rich fractions and evaporate the solvent.
-
Protocol 2: Preparative HPLC Purification of DHB
-
Sample Preparation: Dissolve the partially purified DHB fraction from Protocol 1 in the HPLC mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example for a Reversed-Phase C18 column):
-
Column: Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A good starting point could be a 50:50 (v/v) mixture.[8][20]
-
Flow Rate: Adjust according to the column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV detector set at 310 nm.
-
Injection Volume: Dependent on the column size and sample concentration.
-
-
Fraction Collection: Collect the peak corresponding to DHB based on its retention time, which should be determined beforehand using an analytical run with a standard if available.
-
Post-Purification: Evaporate the solvent from the collected fraction, again using a rotary evaporator at a low temperature.
Visualizations
Caption: A general workflow for the purification of this compound from crude plant extracts.
Caption: A decision tree for troubleshooting low yields in this compound purification.
References
- 1. doaj.org [doaj.org]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 5. moravek.com [moravek.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Isolation and Characterization of Furanocoumarins from Golden Delicious Apple Seeds [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. Extraction, Isolation, and Purification of Furanocoumarins from Invasive Heracleum sosnowskyi | MDPI [mdpi.com]
- 15. Comparison of different extraction solvent mixtures for characterization of phenolic compounds in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Examining the Performance of Two Extraction Solvent Systems on Phenolic Constituents from U.S. Southeastern Blackberries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bvchroma.com [bvchroma.com]
- 18. researchgate.net [researchgate.net]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. hub.tmu.edu.tw [hub.tmu.edu.tw]
Validation & Comparative
Dihydroxybergamottin vs. Bergamottin: A Comparative Analysis of CYP3A4 Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
Dihydroxybergamottin (DHB) and bergamottin are two furanocoumarins predominantly found in grapefruit juice, recognized for their significant role in drug-drug interactions through the inhibition of cytochrome P450 3A4 (CYP3A4). This guide provides a comprehensive comparison of their inhibitory potency on CYP3A4, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Executive Summary
Both this compound and bergamottin are potent mechanism-based inhibitors of CYP3A4, meaning they are metabolically activated by the enzyme to a reactive intermediate that covalently binds to and inactivates it. While both contribute to the "grapefruit juice effect," their inhibitory potencies can vary depending on the experimental system and substrate used. Generally, DHB is considered a major contributor to the inhibitory effect of grapefruit juice.[1][2] Some studies suggest that bergamottin is a more potent inactivator of CYP3A4 than 6',7'-dihydroxybergamottin.[3] However, other research indicates that DHB is a more potent inhibitor.[4] These discrepancies can be attributed to differences in experimental conditions.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the key inhibitory parameters for this compound and bergamottin against CYP3A4 from various studies. It is crucial to consider the experimental context provided in the subsequent section when interpreting these values.
| Compound | Parameter | Value (µM) | Enzyme Source | Substrate | Reference |
| This compound (DHB) | IC50 | 4.7 | Human Liver Microsomes | Midazolam | [5] |
| IC50 (pre-incubation) | 0.31 | Human Liver Microsomes | Midazolam | [5] | |
| IC50 | 25 | Rat Liver Microsomes | Testosterone | [6] | |
| IC50 | 1.2 - 23 | Not Specified | Not Specified | [7] | |
| Ki | ~0.8 | Human Intestinal Microsomes | Testosterone/Midazolam | [8] | |
| KI | ~3 | Human Intestinal Microsomes | Testosterone/Midazolam | [8] | |
| kinact | 0.3-0.4 min-1 | Human Intestinal Microsomes | Testosterone/Midazolam | [8] | |
| Bergamottin | IC50 | > DHB | Human Liver Microsomes | Midazolam | [5] |
| IC50 | 2 - 23 | Not Specified | Not Specified | [7] | |
| Ki | 13 | Human Intestinal Microsomes | Midazolam | [8] | |
| Ki | <1.6 | Human Intestinal Microsomes | Testosterone | [8] | |
| KI | ~25 | Human Intestinal Microsomes | Testosterone/Midazolam | [8] | |
| KI | 7.7 | Reconstituted CYP3A4 | Not Specified | [3][9] | |
| kinact | ~0.35 min-1 | Human Intestinal Microsomes | Testosterone/Midazolam | [8] | |
| kinact | 0.3 min-1 | Reconstituted CYP3A4 | Not Specified | [3][9] |
IC50: Half-maximal inhibitory concentration. Ki: Reversible inhibition constant. KI: Inactivation constant for mechanism-based inhibition. kinact: Maximal rate of inactivation.
Experimental Methodologies
The variability in the reported inhibitory values stems from diverse experimental protocols. Key aspects of the methodologies cited are detailed below.
In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This common method assesses the direct inhibitory effect of the compounds on CYP3A4 activity in a preparation of human liver enzymes.
-
Enzyme Source: Pooled human liver microsomes.
-
Substrate: A specific CYP3A4 substrate, such as midazolam or testosterone, is used. The choice of substrate can influence the results, as bergamottin has shown substrate-dependent inhibition.[8][10]
-
Incubation: The microsomes are incubated with the substrate and a range of concentrations of the inhibitor (DHB or bergamottin).
-
Pre-incubation (for mechanism-based inhibition): To assess mechanism-based inhibition, the inhibitor is pre-incubated with the microsomes and NADPH (a necessary cofactor for CYP450 activity) before the addition of the substrate.[5] This allows for the metabolic activation of the inhibitor.
-
Analysis: The formation of the metabolite of the probe substrate is measured using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The rate of metabolite formation is plotted against the inhibitor concentration to determine the IC50 value. For mechanism-based inhibition, kinetic parameters like KI and kinact are determined by analyzing the time- and concentration-dependent loss of enzyme activity.[3][9]
Inhibition Studies with Recombinant CYP3A4
To isolate the effect on a specific enzyme, studies often use a reconstituted system with purified, cDNA-expressed CYP3A4.
-
Enzyme System: Purified recombinant human CYP3A4, NADPH-cytochrome P450 reductase, and cytochrome b5 are combined in a lipid environment.
-
Procedure: Similar to the microsome assay, the reconstituted enzyme system is incubated with the substrate and inhibitor, and the metabolite formation is quantified. This system allows for a more precise determination of the kinetic parameters of inhibition without the interference of other microsomal enzymes.[3][9]
Cell-Based Assays using Caco-2 Cells
Caco-2 cells, a human colon adenocarcinoma cell line that can be induced to express CYP3A4, provide a model that mimics the intestinal epithelium.
-
Cell Culture: Caco-2 cells are cultured and treated to induce the expression of CYP3A4.
-
Inhibition Assay: The cells are exposed to DHB or bergamottin for various durations. Following exposure, the cells are incubated with a CYP3A4 substrate.
-
Endpoint Measurement: The metabolism of the substrate is measured to determine the extent of CYP3A4 inhibition. This model is useful for studying the time-dependent effects of inhibitors and the loss of CYP3A4 protein.[10]
Mechanism of Inhibition
Both DHB and bergamottin are classified as mechanism-based inhibitors of CYP3A4.[11][12] This process involves the enzymatic bioactivation of the furanocoumarin to a reactive metabolite that covalently binds to the CYP3A4 enzyme, leading to its irreversible inactivation.[13]
The diagram above illustrates the normal catalytic cycle of CYP3A4 and how mechanism-based inhibitors like DHB and bergamottin disrupt this process.
Experimental Workflow for Comparing Inhibitors
The following diagram outlines a typical workflow for the comparative evaluation of CYP3A4 inhibitors.
Conclusion
Both this compound and bergamottin are significant, mechanism-based inhibitors of CYP3A4. The existing data indicates that their relative potency can be influenced by the specific experimental conditions, including the enzyme source and the substrate used for the assay. DHB is often cited as the primary contributor to the grapefruit juice effect due to its potent inhibitory activity.[2][6][14] However, bergamottin also demonstrates substantial, and in some cases, more potent, inactivation of CYP3A4.[3] For drug development professionals, it is imperative to consider the potential for drug interactions with both of these furanocoumarins. Further research employing standardized methodologies will be beneficial for a more definitive comparison of their inhibitory potencies.
References
- 1. researchgate.net [researchgate.net]
- 2. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Spin-Labelled Bergamottin: A Potent CYP3A4 Inhibitor with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Interaction of Cytochrome P450 3A4 with Suicide Substrates: Mibefradil, Azamulin and 6′,7′-Dihydroxybergamottin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inactivation of cytochrome P450 3A4 by bergamottin, a component of grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Inhibition of cytochrome P450 by furanocoumarins in grapefruit juice and herbal medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.flvc.org [journals.flvc.org]
- 14. Mechanisms of enhanced oral availability of CYP3A4 substrates by grapefruit constituents. Decreased enterocyte CYP3A4 concentration and mechanism-based inactivation by furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Dihydroxybergamottin and Ketoconazole as CYP3A4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of dihydroxybergamottin (DHB) and ketoconazole, two potent inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the distinct characteristics of these inhibitors is crucial for drug development, clinical pharmacology, and predicting drug-drug interactions. This compound is a naturally occurring furanocoumarin found in grapefruit juice, and is a primary contributor to the well-known "grapefruit juice effect".[1][2] Ketoconazole is a synthetic antifungal agent historically used as a reference or "index" inhibitor in clinical drug-drug interaction (DDI) studies due to its potent and well-characterized effects on CYP3A4.[3][4][5]
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for either parameter indicates a higher potency. The data presented below, derived from various in vitro studies, demonstrates that while both compounds are potent inhibitors, ketoconazole generally exhibits a stronger inhibitory capacity with lower Ki values.
| Parameter | This compound (DHB) | Ketoconazole | Substrate / System |
| IC50 | ~12.8 µM | 0.618 µM | Cyclophosphamide / HLM[6][7] |
| - | 1.04 µM (- enantiomer) | Midazolam / HLM[8][9] | |
| - | 0.90 µM (- enantiomer) | Testosterone / HLM[8][9] | |
| Ki (Reversible) | ~0.8 µM | 0.011 - 0.045 µM | Mixed substrates / HLM[5][10] |
| - | 0.17 µM (- enantiomer) | Testosterone / HLM[8][9] | |
| - | 1.51 µM (- enantiomer) | Midazolam / HLM[8][9] | |
| KI (Irreversible) | ~3.0 µM | Not Applicable | Human Intestinal Microsomes[10] |
| k_inact | 0.3 - 0.4 min⁻¹ | Not Applicable | Human Intestinal Microsomes[10] |
HLM: Human Liver Microsomes
Mechanism of Inhibition: A Tale of Two Pathways
A critical distinction between DHB and ketoconazole lies in their mechanism of action.
This compound (DHB) exhibits a dual mechanism of inhibition. It acts as both a reversible inhibitor and a mechanism-based (suicide) inhibitor .[10][11] As a reversible inhibitor, it competes with other substrates for the active site of the enzyme. As a mechanism-based inhibitor, DHB is metabolized by CYP3A4 into a reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation. This inactivation requires the synthesis of new enzyme to restore metabolic function, resulting in a prolonged inhibitory effect.[11] Studies have shown that DHB-mediated inhibition is rapid, with maximal effects seen within 30 minutes.[12]
Ketoconazole , on the other hand, is primarily a potent reversible inhibitor .[3][5] Its mechanism is characterized as a mixed competitive-noncompetitive process, indicating it can bind to both the free enzyme and the enzyme-substrate complex.[5][6] The interaction involves the nitrogen atom of ketoconazole's imidazole ring binding to the heme iron of the cytochrome P450 enzyme, effectively blocking its catalytic activity.[3] Unlike mechanism-based inhibitors, its effect does not require enzymatic conversion and can be reversed upon dissociation of the compound from the enzyme.
Visualizing the Inhibition Pathways
The following diagrams illustrate the metabolic role of CYP3A4 and the distinct mechanisms of inhibition by DHB and ketoconazole.
Figure 1. General pathway of CYP3A4 metabolism and its inhibition.
Figure 2. Comparison of reversible vs. irreversible inhibition mechanisms.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay (Representative Protocol)
This protocol outlines a typical experiment to determine the IC50 of an inhibitor using human liver microsomes (HLM) and a probe substrate like midazolam.
-
Preparation:
-
Thaw pooled HLM on ice.
-
Prepare a stock solution of the inhibitor (DHB or ketoconazole) and the probe substrate (e.g., midazolam) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution.
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, HLM, and the inhibitor dilution (or vehicle control).
-
Pre-incubate the mixture for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the metabolic reaction by adding the probe substrate (midazolam).
-
Immediately after adding the substrate, add the pre-warmed NADPH-regenerating system to start the enzymatic reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold stop solution, typically acetonitrile, which may contain an internal standard for analytical quantification.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of the metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]
-
Plot the percentage of metabolite formation against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 3. Workflow for a typical in vitro CYP3A4 inhibition assay.
Clinical Implications and Conclusion
This compound (DHB): As a key component of grapefruit, DHB is a major cause of food-drug interactions.[14] Its irreversible inhibition of intestinal CYP3A4 can significantly increase the oral bioavailability and exposure of co-administered drugs, potentially leading to toxicity.[1] This "grapefruit juice effect" is of particular concern for drugs with a narrow therapeutic index that are extensively metabolized by CYP3A4.
Ketoconazole: Due to its high potency and predictable reversible inhibition, ketoconazole has been the gold standard strong inhibitor for in vivo DDI studies.[4][15] Co-administration with a new drug candidate can effectively determine the contribution of CYP3A4 to the candidate's clearance.[16] However, due to concerns about hepatotoxicity and adrenal insufficiency, regulatory agencies like the FDA have recommended using alternative strong inhibitors (e.g., clarithromycin, itraconazole) in clinical DDI studies.[4]
References
- 1. Statin - Wikipedia [en.wikipedia.org]
- 2. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Ketoconazole and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters: The In Vitro Effects of Ketoconazole, Ritonavir, Clarithromycin, and Itraconazole on 13 Clinically-Relevant Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of ketoconazole on cyclophosphamide metabolism: evaluation of CYP3A4 inhibition effect using the in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells | PLOS One [journals.plos.org]
- 9. Dual Effects of Ketoconazole cis-Enantiomers on CYP3A4 in Human Hepatocytes and HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiologically Based Pharmacokinetic Modeling of Bergamottin and 6,7-Dihydroxybergamottin to Describe CYP3A4 Mediated Grapefruit-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two major grapefruit juice components differ in time to onset of intestinal CYP3A4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of the Time Course of CYP3A Inhibition, Activation, and Induction Using a Population Pharmacokinetic Model of Microdosed Midazolam Continuous Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CYP3A4-based drug-drug interaction: CYP3A4 substrates' pharmacokinetic properties and ketoconazole dose regimen effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Validating the contribution of dihydroxybergamottin to the grapefruit juice effect.
For Researchers, Scientists, and Drug Development Professionals
Grapefruit juice is widely recognized for its potential to alter the pharmacokinetics of numerous orally administered drugs, a phenomenon commonly known as the "grapefruit juice effect." This interaction primarily stems from the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme in the small intestine, which is responsible for the metabolism of a significant portion of clinically used drugs.[1][2] Among the various compounds present in grapefruit juice, furanocoumarins have been identified as the main culprits behind this effect.[3][4] This guide provides a comparative analysis validating the specific contribution of 6',7'-dihydroxybergamottin (DHB), a major furanocoumarin in grapefruit, to this clinically significant drug interaction.
Comparative Inhibitory Potency of Dihydroxybergamottin
Experimental data consistently demonstrates that DHB is a potent inhibitor of CYP3A4. Its inhibitory effects have been compared with those of other furanocoumarins, particularly bergamottin, another abundant furanocoumarin in grapefruit juice.
Table 1: In Vitro Inhibition of CYP3A4 by Grapefruit Juice Components
| Compound | Substrate | System | Inhibition Type | Kᵢ (μM) | Kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| This compound (DHB) | Testosterone | Human Intestinal Microsomes | Reversible & Mechanism-Based | ~0.8 | 0.3-0.4 | [5] |
| This compound (DHB) | Midazolam | Human Intestinal Microsomes | Reversible & Mechanism-Based | ~0.8 | 0.3-0.4 | [5] |
| Bergamottin (BG) | Testosterone | Human Intestinal Microsomes | Reversible & Mechanism-Based | ~1.6 | ~0.35 | [5] |
| Bergamottin (BG) | Midazolam | Human Intestinal Microsomes | Reversible & Mechanism-Based | ~13 | ~0.35 | [5] |
As shown in Table 1, DHB is a potent, substrate-independent inhibitor of CYP3A4.[5] In contrast, bergamottin's reversible inhibitory potency is substrate-dependent, being significantly less potent with midazolam as a substrate compared to testosterone.[5] Both compounds also exhibit mechanism-based inhibition.[5]
Clinical Significance: Impact on Drug Bioavailability
The in vitro inhibitory effects of DHB translate to clinically relevant changes in drug exposure. Studies investigating the impact of grapefruit juice and its components on the pharmacokinetics of felodipine, a calcium channel blocker primarily metabolized by CYP3A4, provide strong evidence for DHB's contribution.
Table 2: Effect of Grapefruit Juice Components on Felodipine Pharmacokinetics
| Treatment | Felodipine AUC Increase (fold) | Felodipine Cₘₐₓ Increase (fold) | Reference |
| Orange Juice with Grapefruit Juice "Serum" (containing DHB) | 1.9 | 1.7 | [6] |
A study involving healthy volunteers demonstrated that an aqueous extract of grapefruit juice, referred to as "serum," containing DHB at concentrations comparable to whole grapefruit juice, significantly increased the bioavailability of felodipine.[6] The concentrations of other known furanocoumarins in this "serum" were below levels expected to cause significant inhibition.[6] This finding strongly suggests that DHB is a primary contributor to the grapefruit juice-felodipine interaction.[6]
However, it is important to note that for certain drugs like cyclosporine, whose bioavailability is also influenced by P-glycoprotein, DHB's role may be less pronounced.[7] While Seville orange juice, which also contains DHB, was found to reduce enterocyte CYP3A4 concentrations, it did not significantly alter cyclosporine disposition, suggesting that other components in grapefruit juice that inhibit P-glycoprotein are also crucial for the interaction with this particular drug.[7]
Mechanism of Action: CYP3A4 Inhibition
The primary mechanism by which DHB and other furanocoumarins exert their effect is through the inhibition of intestinal CYP3A4. This inhibition can be both reversible and mechanism-based (irreversible).[5][8] Mechanism-based inhibition involves the metabolic activation of the furanocoumarin by CYP3A4, leading to the formation of a reactive intermediate that covalently binds to the enzyme, rendering it inactive.[9] This inactivation requires the synthesis of new enzyme to restore metabolic function, leading to a prolonged duration of the drug interaction.[2]
Caption: Mechanism of CYP3A4 inhibition by DHB in the small intestine.
Experimental Protocols
In Vitro CYP3A4 Inhibition Assay
-
System: Human intestinal microsomes or cDNA-expressed CYP3A4.
-
Substrates: Testosterone or midazolam are commonly used as probe substrates for CYP3A4 activity.[5]
-
Incubation: Microsomes or recombinant enzymes are pre-incubated with DHB (or other inhibitors) in the presence of an NADPH-generating system to assess mechanism-based inhibition. For reversible inhibition, the inhibitor is added simultaneously with the substrate.[5]
-
Analysis: The formation of the respective metabolites (6β-hydroxytestosterone or 1'-hydroxymidazolam) is quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
-
Data Analysis: Kinetic parameters such as Kᵢ (inhibitory constant) and kᵢₙₐ꜀ₜ (maximal rate of inactivation) are determined by non-linear regression analysis of the inhibition data.[5]
Clinical Pharmacokinetic Study
-
Study Design: A randomized, crossover study design is typically employed with healthy volunteers.[6]
-
Treatments: Subjects receive a probe drug (e.g., felodipine) with a control beverage (e.g., orange juice), grapefruit juice, or a beverage containing isolated grapefruit components like a DHB-rich extract.[6]
-
Pharmacokinetic Sampling: Serial blood samples are collected over a specified period (e.g., 24 hours) after drug administration.[6]
-
Bioanalysis: Plasma concentrations of the drug and its metabolites are determined using a validated analytical method, such as LC-MS/MS.[6]
-
Pharmacokinetic Analysis: Non-compartmental methods are used to calculate key pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cₘₐₓ).[6] Statistical analyses are performed to compare the effects of the different treatments.
Caption: Workflow for in vitro and in vivo validation of DHB's contribution.
Conclusion
References
- 1. The effect of grapefruit juice on drug disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grapefruit-Drug Interactions - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6'7'-Dihydroxybergamottin contributes to the grapefruit juice effect [pubmed.ncbi.nlm.nih.gov]
- 7. 6',7'-Dihydroxybergamottin in grapefruit juice and Seville orange juice: effects on cyclosporine disposition, enterocyte CYP3A4, and P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of furanocoumarin derivatives on grapefruit juice-mediated inhibition of human CYP3A activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Dihydroxybergamottin: A Potent Inhibitor of Cytochrome P450 Isoforms
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
Dihydroxybergamottin (DHB), a natural furanocoumarin found predominantly in grapefruit juice, has garnered significant attention in the scientific community for its potent inhibitory effects on various cytochrome P450 (CYP450) enzymes. This guide provides a detailed comparison of DHB's effects on different CYP450 isoforms, supported by experimental data, to aid researchers and drug development professionals in understanding its potential for drug-drug interactions and its utility as a research tool.
Quantitative Comparison of this compound's Inhibitory Effects
The inhibitory potential of this compound varies across different CYP450 isoforms. The following table summarizes the key quantitative data from various in vitro studies.
| CYP450 Isoform | Inhibition Parameter | Value (µM) | Inhibition Type |
| CYP3A4 | IC₅₀ | 1-2[1], 25[2] | Reversible and Mechanism-Based |
| Kᵢ (reversible) | ~0.8 | Competitive | |
| Kᵢ (mechanism-based) | ~3 | Suicide Inhibition | |
| CYP2C9 | IC₅₀ | 1.58[3][4] | Mechanism-Based |
| kᵢₙₐ꜀ₜ | 0.0638 min⁻¹ | - | |
| CYP2C19 | - | - | Mechanism-Based[5] |
| CYP1A2 | IC₅₀ | Potency nearly equivalent to CYP3A4 | - |
| CYP2D6 | - | Significantly Low Inhibition | - |
Note: IC₅₀ (half maximal inhibitory concentration), Kᵢ (inhibitory constant), and kᵢₙₐ꜀ₜ (maximal rate of inactivation) are key parameters used to quantify the potency and mechanism of enzyme inhibition. A lower value generally indicates a more potent inhibitor. The inhibition of CYP2C19 by DHB is confirmed to be mechanism-based, though a specific IC₅₀ value was not available in the reviewed literature. Similarly, while the inhibition of CYP2D6 is reported as low, a precise IC₅₀ value is not well-documented.
Mechanism of Action: Reversible and Irreversible Inhibition
This compound exhibits both reversible and mechanism-based (irreversible) inhibition of CYP450 enzymes, with the mechanism often depending on the specific isoform.
Reversible inhibition occurs when DHB binds non-covalently to the active site of the enzyme, competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Mechanism-based inhibition , also known as suicide inhibition, is a more complex and often irreversible process. In this scenario, the CYP450 enzyme metabolizes DHB into a reactive intermediate. This intermediate then covalently binds to the enzyme, leading to its inactivation. The enzyme must be resynthesized for activity to be restored. This is the primary mechanism for the potent and long-lasting inhibition of CYP3A4 by DHB, a key factor in the "grapefruit juice effect" that can lead to significant drug-drug interactions.[6][7]
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory effects of this compound on CYP450 isoforms in vitro, based on commonly cited experimental designs.
Reversible Inhibition Assay (IC₅₀ Determination)
This experiment determines the concentration of DHB required to reduce the activity of a specific CYP450 isoform by 50%.
-
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP450 enzymes
-
This compound (DHB) dissolved in a suitable solvent (e.g., DMSO)
-
Specific probe substrate for the CYP450 isoform of interest (e.g., testosterone for CYP3A4, diclofenac for CYP2C9)
-
NADPH regenerating system (cofactor for CYP450 activity)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification
-
-
Procedure:
-
Prepare a series of dilutions of DHB.
-
In a microplate, pre-incubate HLMs or recombinant enzymes with the DHB dilutions and the probe substrate in the incubation buffer at 37°C.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
After a specific incubation time, terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using LC-MS/MS.
-
Calculate the percentage of inhibition for each DHB concentration relative to a vehicle control (no DHB).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DHB concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Mechanism-Based Inhibition Assay (Kᵢ and kᵢₙₐ꜀ₜ Determination)
This assay characterizes the time- and concentration-dependent inactivation of a CYP450 enzyme by DHB.
-
Materials: Same as the reversible inhibition assay.
-
Procedure:
-
Pre-incubation: Pre-incubate HLMs or recombinant enzymes with various concentrations of DHB in the presence of the NADPH regenerating system for different time intervals (e.g., 0, 5, 10, 15, 30 minutes) at 37°C. A control group without NADPH is also included.
-
Dilution and Substrate Addition: After the pre-incubation, dilute the mixture to minimize the contribution of reversible inhibition and add the specific probe substrate to initiate the reaction.
-
Incubation and Termination: Incubate for a short period, then terminate the reaction with the quenching solution.
-
Analysis: Quantify the metabolite formation using LC-MS/MS.
-
Data Analysis: Determine the apparent first-order inactivation rate constant (kₒₑₛ) for each DHB concentration. Plot the kₒₑₛ values against the DHB concentration to determine the maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of inhibitor that gives half-maximal inactivation (Kᵢ).
-
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of DHB's inhibitory effects.
Caption: Experimental workflow for CYP450 inhibition assays.
Caption: DHB's inhibitory effects on major CYP450 isoforms.
References
- 1. US6160006A - 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor in grapefruit - Google Patents [patents.google.com]
- 2. Identification of 6',7'-dihydroxybergamottin, a cytochrome P450 inhibitor, in grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent inhibition of human cytochrome P450 3A4, 2D6, and 2C9 isoenzymes by grapefruit juice and its furocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitory kinetics of fruit components on CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
A Comparative Guide to the Inhibitory Effects of Bioactive Compounds from Citrus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of various bioactive compounds isolated from different Citrus species. The focus is on their impact on key enzymes and signaling pathways relevant to drug metabolism and therapeutic applications. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the cited studies are provided.
Inhibitory Effects on Key Enzymes
Extracts from various Citrus species and their constituent flavonoids have demonstrated significant inhibitory activity against several key enzymes, including Cytochrome P450 (CYP) isoforms and Dipeptidyl Peptidase-4 (DPP-4).
Cytochrome P450 (CYP) Isoform Inhibition
Citrus species exhibit varying degrees of inhibitory effects on CYP enzymes, which are crucial for drug metabolism. This inhibition is a significant factor in food-drug interactions.
Table 1: Comparison of Inhibitory Effects of Citrus Fruit Extracts on CYP3A4 Activity
| Citrus Species | Common Name | Relative Inhibitory Potency on CYP3A4 |
| Citrus paradisi | Grapefruit | Strongest Inhibition[1][2] |
| Citrus bergamia | Bergamot | Moderate Inhibition (IC50: 61.9 µg/mL for a mixed extract)[3] |
| Citrus aurantifolia | Lime | Strong Competitive Inhibitor of CYP2A6 (Ki: 0.045 µg/mL)[4] |
| Citrus limon | Lemon | Moderate Inhibition[2] |
| Citrus aurantium | Sour Orange | Moderate Inhibition[2] |
| Citrus maxima | Pomelo/Pummelo | Moderate Inhibition[2] |
| Citrus reticulata | Tangerine/Mandarin | Weak Inhibition[2] |
| Citrus sinensis | Sweet Orange | Weak Inhibition[2] |
| Citrus unshiu | Satsuma Mandarin | Weakest Inhibition[1][2] |
| Banpeiyu (Citrus maxima cultivar) | Banpeiyu | Potent Inhibition (reduced activity to 20% of control at 5% v/v)[5] |
| Hassaku (Citrus hassaku) | Hassaku | Inhibition Observed[5] |
Note: The ranking of inhibitory potency is based on a comparative study. Specific IC50 values for each extract were not provided in the source material.
Extracts with stronger inhibitory effects on CYP3A4, such as grapefruit, tend to have higher concentrations of naringin, bergamottin, and 6',7'-dihydroxybergamottin[1]. Conversely, species like Citrus unshiu, which show weaker inhibition, contain higher levels of narirutin and hesperidin and lower levels of furanocoumarins[1].
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Certain citrus bioflavonoids have been identified as inhibitors of DPP-4, an enzyme involved in glucose metabolism. This inhibitory activity is relevant for the management of type 2 diabetes.
Table 2: IC50 Values of Individual Citrus Bioflavonoids on DPP-4 Activity
| Bioflavonoid | IC50 (µM) |
| Rutin | 485[6] |
| Hesperetin | 5700[6] |
| Eriodictyol | 5700[6] |
Note: The IC50 values indicate that these citrus bioflavonoids are significantly less potent than commercial DPP-4 inhibitors (gliptins), which have IC50 values in the sub-micromolar range.[6]
Experimental Protocols
In Vitro Cytochrome P450 (CYP) Inhibition Assay
This protocol outlines the general methodology used to assess the inhibitory effects of Citrus extracts on CYP isoform activity in human liver microsomes.
-
Preparation of Reagents:
-
Human Liver Microsomes: Pooled from multiple donors.
-
Test Compounds: Extracts from various Citrus species dissolved in a suitable solvent (e.g., 50% ethanol)[1].
-
CYP Isoform-Specific Substrates: For example, midazolam for CYP3A4[5].
-
NADPH-Generating System: To initiate the enzymatic reaction.
-
Buffer Solution: Potassium phosphate buffer (pH 7.4).
-
-
Incubation Procedure:
-
Human liver microsomes are pre-incubated with the Citrus extract for a specified time (e.g., 5 to 15 minutes) in the buffer solution[5].
-
The reaction is initiated by adding the isoform-specific substrate and the NADPH-generating system.
-
The incubation is carried out at 37°C for a defined period (e.g., 20 minutes)[7].
-
-
Termination and Analysis:
-
Data Analysis:
-
The rate of metabolite formation in the presence of the Citrus extract is compared to the control (vehicle-treated) samples.
-
The percentage of inhibition is calculated, and if multiple concentrations are tested, an IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be determined.
-
In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol describes a common method for evaluating the inhibitory potential of citrus bioflavonoids on DPP-4 activity.
-
Reagents:
-
Recombinant Human DPP-4 Enzyme.
-
Fluorogenic Substrate: e.g., Gly-Pro-7-amino-4-methylcoumarin (AMC).
-
Test Compounds: Individual citrus bioflavonoids (e.g., rutin, hesperetin, eriodictyol) dissolved in a suitable solvent[6].
-
Assay Buffer: e.g., Tris-HCl buffer.
-
-
Assay Procedure:
-
The DPP-4 enzyme is pre-incubated with various concentrations of the test bioflavonoid in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the reaction.
-
The plate is incubated at a controlled temperature (e.g., 37°C).
-
-
Detection and Analysis:
-
The fluorescence generated by the cleavage of the substrate (release of AMC) is measured over time using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition for each concentration of the bioflavonoid is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway Visualization
GLP-1 Signaling and DPP-4 Inhibition by Citrus Flavonoids
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in regulating blood glucose levels by stimulating insulin secretion. DPP-4 rapidly degrades active GLP-1. Certain citrus flavonoids can inhibit DPP-4, thereby prolonging the action of GLP-1.
Caption: GLP-1 signaling pathway and the inhibitory action of citrus flavonoids on DPP-4.
Experimental Workflow for In Vitro CYP Inhibition Assay
The following diagram illustrates the workflow for determining the inhibitory potential of citrus extracts on Cytochrome P450 enzymes.
Caption: Workflow for assessing in vitro CYP inhibition by citrus extracts.
References
- 1. Comparative evaluation of 12 immature citrus fruit extracts for the inhibition of cytochrome P450 isoform activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tlpharmaconsulting.it [tlpharmaconsulting.it]
- 4. digitalgreensboro.org [digitalgreensboro.org]
- 5. Inhibitory effects of citrus fruits on cytochrome P450 3A (CYP3A) activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Dihydroxybergamottin's In Vivo Impact on Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The alteration of drug pharmacokinetics through the inhibition of metabolic enzymes is a critical area of study in drug development and clinical pharmacology. Dihydroxybergamottin (DHB), a furanocoumarin found in grapefruit juice, has been identified as a significant inhibitor of Cytochrome P450 3A4 (CYP3A4), a key enzyme responsible for the metabolism of a vast array of drugs.[1] Understanding the in vivo effects of DHB and comparing them to other well-established CYP3A4 inhibitors is essential for predicting and managing drug-drug interactions. This guide provides a comparative analysis of DHB's role in altering drug pharmacokinetics, supported by experimental data and detailed protocols.
Comparative Analysis of CYP3A4 Inhibitors
The following tables summarize the in vivo effects of DHB (administered as grapefruit juice) and other potent CYP3A4 inhibitors on the pharmacokinetics of various substrate drugs. The data presented highlights the fold-increase in the Area Under the Curve (AUC) and Maximum Concentration (Cmax) of the substrate drug when co-administered with the inhibitor.
Table 1: In Vivo Effect of this compound (Grapefruit Juice) on Drug Pharmacokinetics
| Substrate Drug | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Felodipine | 2.45 | 2.45 | [2] |
| Cyclosporine | 1.24 | - | [3][4] |
Table 2: In Vivo Effect of Ketoconazole on Drug Pharmacokinetics
| Substrate Drug | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Panobinostat | 1.8 | 1.6 | [5] |
| Venetoclax | 6.4 | 2.3 | [6] |
Table 3: In Vivo Effect of Ritonavir on Drug Pharmacokinetics
| Substrate Drug | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Midazolam | 28.4 | - | [7][8] |
| Nirmatrelvir/Ritonavir with Midazolam | 14.3 | 3.7 | [9] |
| Nirmatrelvir/Ritonavir with Dabigatran | 1.9 | 2.3 | [9] |
Table 4: In Vivo Effect of Itraconazole on Drug Pharmacokinetics
| Substrate Drug | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Simvastatin | 19 | 17 | [10] |
| Erlotinib | 1.32 | 1.34 | [11] |
Table 5: In Vivo Effect of Clarithromycin on Drug Pharmacokinetics
| Substrate Drug | Fold Increase in AUC | Fold Increase in Cmax | Reference |
| Tacrolimus | 2-10 fold increase in blood levels | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies cited in this guide.
This compound (Grapefruit Juice) and Felodipine Interaction Study
-
Study Design: Randomized, 4-way crossover study.[2]
-
Subjects: 12 healthy men.[2]
-
Dosing:
-
Washout Period: Not specified.
-
Analytical Method: Plasma concentrations of felodipine and its metabolite, dehydrofelodipine, were measured using a validated high-performance liquid chromatography (HPLC) method.[2]
Ketoconazole and Panobinostat Interaction Study
-
Study Design: Single-sequence, open-label, two-period study.[5]
-
Subjects: Patients with advanced solid tumors.
-
Dosing:
-
Pharmacokinetic Sampling: Blood samples were collected at predose and at multiple time points up to 48 hours post-dose on Days 1 and 8.[5]
-
Analytical Method: Plasma concentrations of panobinostat were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Ritonavir and Midazolam Interaction Study
-
Dosing:
-
Washout Period: At least 1 week between each treatment period.
-
Analytical Method: Plasma concentrations of midazolam were measured using a validated gas chromatography-mass spectrometry (GC-MS) method.[7][8]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of CYP3A4 inhibition by DHB or alternatives.
References
- 1. CYP3A4 - Wikipedia [en.wikipedia.org]
- 2. Grapefruit juice-felodipine interaction: effect of naringin and 6',7'-dihydroxybergamottin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of grapefruit juice on cyclosporine pharmacokinetics in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of ketoconazole-mediated CYP3A4 inhibition on clinical pharmacokinetics of panobinostat (LBH589), an orally active histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ketoconazole, a strong CYP3A inhibitor, on the pharmacokinetics of venetoclax, a BCL‐2 inhibitor, in patients with non‐Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of oral midazolam clearance by boosting doses of ritonavir, and by 4,4-dimethyl-benziso-(2H)-selenazine (ALT-2074), an experimental catalytic mimic of glutathione oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of oral midazolam clearance by boosting doses of ritonavir, and by 4,4-dimethyl-benziso-(2H)-selenazine (ALT-2074), an experimental catalytic mimic of glutathione oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simvastatin but not pravastatin is very susceptible to interaction with the CYP3A4 inhibitor itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Tacrolimus and Clarithromycin Interaction: Risks and Management | empathia.ai [empathia.ai]
- 13. ijclinmedcasereports.com [ijclinmedcasereports.com]
Re-evaluating the Role of DHB in Drug Interactions with Seville Orange Juice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between citrus juices and therapeutic drugs is a significant concern in clinical pharmacology. While grapefruit juice is the most well-documented perpetrator of these interactions, Seville orange juice has emerged as another citrus product capable of altering drug metabolism. This guide provides a comparative re-evaluation of the role of 6',7'-dihydroxybergamottin (DHB), a major furanocoumarin in Seville orange juice, in mediating these drug interactions, with a focus on its comparison to other furanocoumarins and its impact on the cytochrome P450 3A4 (CYP3A4) enzyme.
Quantitative Comparison of Furanocoumarins and Their Effects
The primary mechanism by which Seville orange juice affects drug metabolism is the inhibition of intestinal CYP3A4. This enzyme is responsible for the first-pass metabolism of numerous orally administered drugs. Furanocoumarins, such as DHB and bergamottin, are known to be potent mechanism-based inhibitors of CYP3A4. The following tables summarize key quantitative data from various studies, comparing the concentrations of these compounds in Seville orange and grapefruit juices and their subsequent effects on drug pharmacokinetics.
Table 1: Concentration of Key Furanocoumarins in Citrus Juices
| Furanocoumarin | Seville Orange Juice Concentration (µmol/L) | Grapefruit Juice Concentration (µmol/L) |
| 6',7'-Dihydroxybergamottin (DHB) | 36[1] | 23[1] |
| Bergamottin | 5[1] | 16[1] |
| Bergapten | 31[1] | Not Detected[1] |
Table 2: Effect of Seville Orange Juice on the Pharmacokinetics of Felodipine (a CYP3A4 Substrate)
| Pharmacokinetic Parameter | With Common Orange Juice (Control) | With Seville Orange Juice | % Change with Seville Orange Juice | With Grapefruit Juice | % Change with Grapefruit Juice |
| Felodipine AUC | Reference | Increased by 76%[1] | +76% | Increased by 93%[1] | +93% |
| Felodipine Cmax | Reference | Increased | - | Increased | - |
| Dehydrofelodipine/Felodipine AUC Ratio | Reference | Reduced[1] | - | Reduced[1] | - |
AUC: Area under the plasma concentration-time curve; Cmax: Maximum plasma concentration.
Table 3: In Vitro Inhibition of CYP3A4 Activity
| Compound (Concentration) | Cell Type | CYP3A4 Activity Inhibition |
| 6',7'-Dihydroxybergamottin (10 µmol/L) | Cultured Intestinal Epithelial Cells | 93%[1] |
| Bergapten (10 µmol/L) | Cultured Intestinal Epithelial Cells | 34%[1] |
These data highlight that Seville orange juice contains a higher concentration of DHB but a lower concentration of bergamottin compared to grapefruit juice.[1] Despite these differences, both juices significantly increase the systemic exposure of felodipine, indicating a potent inhibitory effect on CYP3A4.[1] Notably, DHB demonstrates a substantially stronger in vitro inhibition of CYP3A4 compared to bergapten, another furanocoumarin found in Seville orange juice.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of citrus juice-drug interactions.
In Vivo Drug Interaction Study Protocol (Human)
This protocol outlines a typical randomized crossover study to assess the impact of Seville orange juice on the pharmacokinetics of a probe drug.
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Study Design: A randomized, three-way crossover design is employed. Each subject receives the probe drug (e.g., 10 mg felodipine) with a washout period between each phase.
-
Treatment Arms:
-
Test Arm: Probe drug administered with 240 mL of Seville orange juice.
-
Positive Control Arm: Probe drug administered with 240 mL of grapefruit juice.
-
Negative Control Arm: Probe drug administered with 240 mL of common orange juice (which lacks significant amounts of inhibitory furanocoumarins).
-
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.
-
Bioanalysis: Plasma concentrations of the parent drug and its primary metabolite (e.g., dehydrofelodipine) are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including AUC, Cmax, and the metabolite-to-parent drug ratio, are calculated for each treatment arm.
In Vitro CYP3A4 Inhibition Assay Protocol (Human Liver Microsomes)
This protocol details a common in vitro method to determine the inhibitory potential of a compound on CYP3A4 activity.
-
Materials:
-
Pooled human liver microsomes (HLMs).
-
CYP3A4 probe substrate (e.g., testosterone, midazolam).
-
Test compounds (DHB, bergamottin, etc.) dissolved in a suitable solvent (e.g., DMSO).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
-
Incubation Procedure:
-
A pre-incubation mixture containing HLMs, the test compound at various concentrations, and buffer is prepared and warmed to 37°C.
-
The reaction is initiated by adding the CYP3A4 probe substrate.
-
To assess mechanism-based inhibition, a pre-incubation of the test compound with HLMs and the NADPH regenerating system is performed for a set time (e.g., 30 minutes) before the addition of the probe substrate.
-
The reaction is initiated by the addition of the NADPH regenerating system (for direct inhibition) or the probe substrate (for mechanism-based inhibition).
-
The incubation is carried out at 37°C for a specific duration (e.g., 10-20 minutes).
-
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.
-
Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the metabolite of the probe substrate (e.g., 6β-hydroxytestosterone from testosterone).
-
Data Analysis: The rate of metabolite formation is compared between incubations with and without the test compound to determine the percentage of inhibition and to calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).
Visualizing the Mechanisms and Workflows
Graphical representations are essential for understanding the complex biological processes and experimental designs involved in drug interaction studies.
Caption: Mechanism of DHB-mediated drug interaction in the intestine.
The diagram above illustrates the mechanism by which DHB from Seville orange juice inhibits intestinal CYP3A4. When a drug that is a CYP3A4 substrate is co-ingested with Seville orange juice, DHB enters the enterocytes and causes mechanism-based inactivation of the CYP3A4 enzyme. This inactivation reduces the first-pass metabolism of the drug, leading to a higher concentration of the active drug reaching the systemic circulation, thereby increasing its bioavailability and the potential for adverse effects.
Caption: Experimental workflow for a clinical drug interaction study.
The workflow diagram illustrates the key stages of a randomized crossover clinical trial to investigate drug interactions. This design ensures that each subject serves as their own control, minimizing inter-individual variability. The washout periods are crucial to eliminate the effects of the previous treatment phase before starting the next.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Dihydroxybergamottin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Dihydroxybergamottin, a potent inhibitor of CYP3A4, to empower your research while minimizing risk.
This compound, a furanocoumarin found in grapefruit and other citrus fruits, is a valuable compound in drug metabolism studies. However, like many research chemicals, it requires careful handling to avoid potential health hazards. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not publicly available, the compound should be treated as hazardous.[1] General safety precautions for handling powdered chemicals and furanocoumarins should be strictly followed. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile or other chemically resistant gloves. It is advisable to double-glove. | Prevents skin contact. Since no specific breakthrough time data is available, frequent changes are recommended. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation. |
| Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For tasks with a higher risk of contamination, a disposable gown or apron is recommended. | Minimizes skin exposure. |
Note: Always inspect PPE for integrity before use. Contaminated gloves should be disposed of immediately following proper procedures.
Engineering Controls and Laboratory Practices
Beyond personal protective equipment, a safe laboratory environment is crucial.
-
Ventilation: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in case of accidental exposure.
-
Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.
Step-by-Step Handling Protocol
1. Preparation and Weighing:
- Before handling, ensure all necessary PPE is worn correctly.
- Conduct all weighing and initial dilutions of the solid compound within a chemical fume hood.
- Use a spatula for transferring the powder and avoid creating dust.
- Close the container tightly after use.
2. Solubilization:
- This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF).[1]
- When preparing stock solutions, add the solvent to the powder slowly to avoid splashing.
- If preparing aqueous solutions, first dissolve the compound in a minimal amount of DMSO before diluting with the aqueous buffer.[1]
3. Experimental Use:
- When using solutions of this compound, handle them with the same care as the solid compound.
- Avoid contact with skin and eyes.
- Work in a well-ventilated area.
4. Storage:
- Store this compound as a crystalline solid at -20°C for long-term stability.[1]
- Keep the container tightly sealed and in a dry place.
Emergency Procedures
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not pour down the drain.
-
Contaminated PPE: Dispose of contaminated gloves, lab coats, and other PPE as hazardous waste in a designated container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management vendor, following all local, state, and federal regulations.
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
